Decyltris[(propan-2-yl)oxy]silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921605-16-5 |
|---|---|
Molecular Formula |
C19H42O3Si |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
decyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3 |
InChI Key |
LILGYOCNANBWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Decyltris[(propan-2-yl)oxy]silane: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of decyltris[(propan-2-yl)oxy]silane, a versatile organosilane compound with significant potential in various scientific and industrial applications, including surface modification, drug delivery, and materials science. This document details a reliable synthesis protocol, comprehensive characterization data, and the underlying chemical principles.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the hydrosilylation of 1-decene with triisopropoxysilane. This platinum-catalyzed addition reaction forms a stable silicon-carbon bond, yielding the desired product with high selectivity.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
1-Decene (C10H20, ≥98%)
-
Triisopropoxysilane (C9H22O3Si, ≥98%)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
-
Anhydrous toluene
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Schlenk line or inert gas source
-
Distillation apparatus
Procedure:
-
A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel is dried in an oven and assembled hot under a stream of argon.
-
The flask is charged with 1-decene (14.0 g, 100 mmol) and anhydrous toluene (50 mL).
-
Karstedt's catalyst (0.1 mL) is added to the stirred solution.
-
Triisopropoxysilane (20.6 g, 100 mmol) is added dropwise from the dropping funnel over a period of 30 minutes.
-
The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours under an argon atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
Caption: Characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | septet | 3H | Si-O-CH (CH₃)₂ |
| ~1.2 - 1.4 | multiplet | 16H | -(CH₂)₈- |
| ~1.1 - 1.2 | doublet | 18H | Si-O-CH(CH₃ )₂ |
| ~0.8 - 0.9 | triplet | 3H | -CH₂-CH₃ |
| ~0.5 - 0.7 | triplet | 2H | Si-CH₂ - |
¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~65 | Si-O-CH (CH₃)₂ |
| ~33 | -(CH₂)₈- |
| ~32 | -(CH₂)₈- |
| ~30 | -(CH₂)₈- |
| ~29 | -(CH₂)₈- |
| ~25 | Si-O-CH(CH₃ )₂ |
| ~23 | -(CH₂)₈- |
| ~14 | -CH₂-CH₃ |
| ~10 | Si-CH₂ - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The absence of the Si-H stretching band from the starting material and the presence of characteristic Si-O-C and C-H stretching bands confirm the successful synthesis.
Experimental Protocol:
-
Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration |
| 2950-2850 | C-H stretching (alkyl) |
| 1465 | C-H bending (CH₂) |
| 1380 | C-H bending (CH₃) |
| 1100-1000 | Si-O-C stretching |
| 950 | Si-O stretching |
| 730 | -(CH₂)n- rocking |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Instrumentation: A high-resolution mass spectrometer is employed.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range.
Expected Fragmentation Pattern (EI):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern will likely involve the loss of alkyl chains and isopropoxy groups.[1]
Quantitative Data Summary:
| Parameter | Value |
| Molecular Formula | C₁₉H₄₂O₃Si |
| Molecular Weight | 346.62 g/mol |
| Boiling Point | ~140-145 °C at 1 mmHg (Predicted) |
| Density | ~0.86 g/cm³ (Predicted) |
This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of this compound, empowering researchers and professionals in their respective fields to utilize this valuable compound effectively.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of decyltris[(propan-2-yl)oxy]silane. Understanding these reactions is critical for controlling the formation of decyl-functionalized silica networks, which are of significant interest in drug delivery systems, surface modification, and the development of advanced materials. This document details the reaction pathways, influencing factors, experimental protocols for analysis, and quantitative data from analogous systems to provide a thorough understanding of this specific organosilane.
Core Concepts: Hydrolysis and Condensation
The transformation of this compound from a monomeric species into a polysiloxane network is a two-stage process involving hydrolysis and condensation.
Hydrolysis is the initial step where the isopropoxy groups (-OCH(CH₃)₂) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.
Condensation follows hydrolysis, where the newly formed silanol (Si-OH) groups react with each other or with remaining isopropoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or isopropanol as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked three-dimensional network.
The overall reaction scheme can be generalized as follows:
-
Hydrolysis: R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH (where R = decyl, R' = isopropyl)
-
Condensation:
-
Water-producing: 2 R-Si(OH)₃ ⇌ (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O
-
Alcohol-producing: R-Si(OH)₃ + R-Si(OR')₃ ⇌ (HO)₂-Si(R)-O-Si(R)-(OR')₂ + R'OH
-
These reactions do not necessarily go to completion in a stepwise manner; they are a complex interplay of competing and reversible reactions. The final structure of the polysiloxane is highly dependent on the reaction conditions.
Reaction Mechanisms and Influencing Factors
The rates of hydrolysis and condensation are significantly influenced by several factors, including the catalyst (pH), water-to-silane ratio, solvent, and temperature. The steric bulk of the decyl and isopropoxy groups also plays a crucial role.
Catalysis
Acid Catalysis: Under acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of an isopropoxy group, making it a better leaving group (isopropanol). This is followed by a nucleophilic attack on the silicon atom by water. The acid-catalyzed hydrolysis is generally faster than condensation.[1][2] This leads to the rapid formation of silanols, which then slowly condense, often resulting in more linear, less-branched polymeric structures.
Base Catalysis: In basic conditions, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom, leading to the cleavage of the Si-O bond and the release of an isopropoxide anion. The base-catalyzed condensation is typically faster than or concurrent with hydrolysis.[1] This rapid condensation of partially hydrolyzed species tends to form more compact, highly branched, and particulate or colloidal structures.
Steric and Electronic Effects
-
Isopropoxy Groups: Compared to more common methoxy or ethoxy groups, the bulky isopropoxy groups on this compound sterically hinder the approach of water and other reactants to the silicon center.[2] This results in a significantly slower rate of hydrolysis.
-
Decyl Group: The long, electron-donating decyl chain increases the electron density at the silicon atom, making it less susceptible to nucleophilic attack. This effect also contributes to a slower hydrolysis rate compared to silanes with shorter or electron-withdrawing alkyl groups.
Quantitative Data (from Analogous Systems)
| Parameter | Silane System | Catalyst/Conditions | Value | Reference |
| Hydrolysis Rate Constant (k) | Isobutyltrimethoxysilane | 6 mM H⁺ | 7.7 times faster than ethoxy analog | [2] |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for first hydrolysis step) | [3][4] | |
| Methyltriethoxysilane (MTES) | HCl catalyzed | Rate constants range from 5.5 to 97 mM⁻¹ h⁻¹ depending on specific silane | [5] | |
| Activation Energy (Ea) of Hydrolysis | Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 kJ/mol | [5] |
| Methoxysilanes-terminated polybutadiene | Various catalysts | 50.09 kJ/mol (in methanol) | [5] | |
| Activation Energy (Ea) of Epoxy Ring Opening (side reaction in γ-GPS) | γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | pH 5.4 | 68.4 kJ/mol | [3][4] |
Experimental Protocols
Monitoring the hydrolysis and condensation of this compound requires robust analytical techniques. Below are detailed methodologies for key experiments.
Monitoring by Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol allows for the qualitative and semi-quantitative analysis of the disappearance of Si-OR' bonds and the appearance of Si-OH and Si-O-Si bonds.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of isopropanol and water, or THF). A typical starting concentration would be in the range of 0.1-0.5 M.
-
Catalyst Addition: Add the desired catalyst (e.g., HCl or NH₄OH) to initiate the reaction. The concentration will depend on the desired reaction rate.
-
FT-IR Measurement:
-
Use an Attenuated Total Reflectance (ATR) FT-IR setup for in-situ monitoring of the liquid solution.
-
Acquire a background spectrum of the solvent system before adding the silane.
-
Immediately after adding the silane and catalyst, begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes for the initial phase, then less frequently).
-
Monitor the following key vibrational bands:
-
~1100-1170 cm⁻¹: Decrease in the Si-O-C stretching of the isopropoxy group.
-
~960 cm⁻¹: Decrease in the O-C stretching of the isopropoxy group.
-
~3200-3700 cm⁻¹ (broad): Appearance and increase of the O-H stretching from silanol groups and water.
-
~880-950 cm⁻¹ (broad): Appearance and increase of the Si-OH stretching.
-
~1000-1100 cm⁻¹ (broad): Appearance and increase of the Si-O-Si asymmetric stretching, indicating condensation.
-
-
-
Data Analysis: Plot the absorbance of the key peaks against time to obtain kinetic curves.
Monitoring by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful technique for quantitatively tracking the different silicon species throughout the reaction. It can distinguish between the unreacted silane, partially and fully hydrolyzed intermediates, and various condensed structures.
Methodology:
-
Reaction Setup: In an NMR tube, combine this compound, a deuterated solvent (e.g., D₂O, CD₃OD), and the catalyst. A co-solvent may be necessary to ensure homogeneity.
-
NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire ²⁹Si NMR spectra at set time points. Due to the low natural abundance and long relaxation times of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance signal intensity and reduce acquisition time.[6]
-
A relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the relaxation delay between pulses.
-
-
Spectral Analysis:
-
Identify the chemical shifts corresponding to different silicon environments. The general notation is Tⁿ, where 'T' signifies a trifunctional silicon atom (R-Si) and 'n' is the number of bridging oxygen atoms (siloxane bonds).
-
T⁰: Uncondensed monomer, R-Si(OR')₃₋ₓ(OH)ₓ
-
T¹: End-groups in a chain, R-Si(-O-Si)₁
-
T²: Middle-groups in a linear chain or cyclic structure, R-Si(-O-Si)₂
-
T³: Fully condensed, cross-linking sites, R-Si(-O-Si)₃
-
-
Integrate the peaks corresponding to each Tⁿ species to determine their relative concentrations over time. This allows for the calculation of the degree of condensation.
-
Visualizations of Mechanisms and Workflows
Reaction Pathways
Caption: General reaction pathway for this compound.
Catalytic Mechanisms
Caption: Comparison of acid and base-catalyzed hydrolysis mechanisms.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of hydrolysis and condensation.
Relevance to Drug Development
The use of decyl-functionalized silica nanoparticles is a promising avenue in drug delivery. The long decyl chains create a hydrophobic environment, which is ideal for encapsulating and protecting hydrophobic drug molecules.[7] By precisely controlling the hydrolysis and condensation of this compound, researchers can tailor the properties of the resulting silica matrix:
-
Porosity and Surface Area: Slower, acid-catalyzed reactions can lead to materials with higher surface areas, increasing drug loading capacity.[7][8]
-
Particle Size: Base-catalyzed conditions often yield well-defined nanoparticles, which is critical for in-vivo applications.[8]
-
Release Kinetics: The degree of cross-linking and the hydrophobicity of the final material, controlled by the reaction conditions, will dictate the rate of drug release.
A thorough understanding and control of the fundamental chemistry described in this guide are therefore essential for the rational design and synthesis of effective silica-based drug delivery systems.
References
- 1. kinetics-of-the-hydrolysis-and-condensation-of-organofunctional-alkoxysilanes-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. understanding-hydrolysis-and-condensation-kinetics-of-glycidoxypropyltrimethoxysilane - Ask this paper | Bohrium [bohrium.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCCC 1996, Volume 61, Issue 5, Abstracts pp. 691-703 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. pulsus.com [pulsus.com]
- 8. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Note: Physicochemical Properties of Decyl-Silane Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry regarding the physicochemical properties of Decyltris[(propan-2-yl)oxy]silane . Following a comprehensive search, a specific CAS number and experimentally determined molecular weight for this exact compound could not be retrieved from publicly available chemical databases. This suggests that this compound, also known as decyltriisopropoxysilane, may be a less common or novel compound.
However, data for structurally similar decyl-silane derivatives are available and are presented below for comparative purposes. It is crucial to note that these are distinct chemical entities and their properties will differ from those of this compound.
Physicochemical Data of Related Decyl-Silane Compounds
For reference and comparison, the following table summarizes the key physicochemical data for two related decyl-silane compounds: Decyltrimethoxysilane and n-Decyltrichlorosilane.
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Decyltrimethoxysilane | n-Decyltrimethoxysilane | 5575-48-4 | C13H30O3Si | 262.46 |
| n-Decyltrichlorosilane | Trichlorodecylsilane | 13829-21-5 | C10H21Cl3Si | 275.71[1] |
Methodologies and Experimental Considerations
The presented molecular weights are calculated based on the molecular formulas. Experimental determination of the molecular weight for a novel compound such as this compound would typically involve techniques such as mass spectrometry (e.g., GC-MS or LC-MS) to identify the molecular ion peak.
Logical Relationship of Decyl-Silane Derivatives
The following diagram illustrates the structural relationship between the requested compound and the related compounds for which data is available. The core decyl-silicon structure is constant, while the substituents on the silicon atom vary.
Figure 1. Structural relationship of decyl-silane derivatives.
References
Theoretical Modeling of Decyltris[(propan-2-yl)oxy]silane on Silica Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the interaction between Decyltris[(propan-2-yl)oxy]silane and silica surfaces. Due to the limited availability of data specific to this compound, this document leverages findings from studies on analogous long-chain alkoxysilanes, such as octadecyltrichlorosilane (OTS), to provide a robust framework for understanding the surface modification of silica. This information is critical for applications ranging from chromatography and drug delivery to the development of biocompatible materials.
Introduction to Silanization of Silica Surfaces
The modification of silica surfaces with organosilanes is a fundamental technique for tailoring surface properties. Silanization can alter hydrophobicity, chemical reactivity, and biocompatibility. This compound, an alkoxysilane with a ten-carbon alkyl chain and isopropoxy functional groups, is designed to form a durable, hydrophobic self-assembled monolayer (SAM) on silica substrates. The theoretical modeling of this process provides molecular-level insights into the mechanism of monolayer formation, stability, and surface properties, which are often difficult to obtain through experimental methods alone.
Theoretical Modeling Approaches
The interaction of alkoxysilanes with silica surfaces is a complex process involving hydrolysis, condensation, and self-assembly. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are powerful tools for elucidating these mechanisms.
2.1. Molecular Dynamics (MD) Simulations
MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into the dynamics of silane molecules at the silica-solvent interface. These simulations can model the entire process of SAM formation, from the initial adsorption of silane molecules to the final, ordered monolayer structure.
Key aspects investigated using MD simulations include:
-
Hydrolysis and Condensation: The reaction of the isopropoxy groups of this compound with water molecules to form silanols, followed by the condensation reaction with surface silanol groups (Si-OH) on the silica to form stable siloxane (Si-O-Si) bonds.
-
Self-Assembly and Ordering: The process by which individual silane molecules organize into a densely packed monolayer. This is driven by van der Waals interactions between the long decyl chains.
-
Influence of Surface Properties: The role of silica surface roughness and the density of silanol groups on the quality and ordering of the resulting SAM. Studies have shown that surface roughness can significantly impact the orientational ordering and frictional properties of the monolayer.[1]
2.2. Quantum Mechanics (QM) Calculations
QM methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of the silane-silica interaction. These calculations provide precise information about:
-
Binding Energies: The strength of the covalent bond formed between the silane and the silica surface.
-
Reaction Mechanisms: The energy barriers and transition states associated with the hydrolysis and condensation reactions.
-
Bond Lengths and Angles: The precise geometry of the silane molecules when bound to the surface.
Quantitative Data from Theoretical and Experimental Studies (Analogous Systems)
The following tables summarize quantitative data obtained from studies on long-chain alkoxysilanes, which can be considered representative for the behavior of this compound.
Table 1: Molecular Dynamics Simulation Parameters for Alkylsilane on Silica.
| Parameter | Value/Description | Reference |
| Force Field | COMPASS, ReaxFF | [2] |
| Temperature | 298 K - 353 K | [2][3] |
| Simulation Time | 500 ps - 2000 ps | [2][3] |
| Ensemble | NVT, NPT | [2][3] |
| Substrate Model | Amorphous SiO₂, Crystalline SiO₂ (001) | [1][3] |
Table 2: Surface Properties of Alkylsilane Monolayers on Silica (Analogous Systems).
| Property | Value/Range | Method | Reference |
| Diffusion Coefficient of Cs atoms on modified OTS coating | 0.172 × 10⁻⁶ cm²/s (at 80 °C) - 2.387 × 10⁻⁶ cm²/s | Molecular Dynamics | [3] |
| Surface Coverage Density | 2 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS) | [4] |
| Monolayer Thickness (OTS) | ~2.6 nm | Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS) | [5] |
| Water Contact Angle (OTS) | ~103° (advancing) / ~90° (receding) | Goniometry | [6] |
| Free Energy of Adhesion (DMPC lipid bilayer on silica) | Linear function of surface hydrogen bond density | Molecular Dynamics | [7] |
Experimental Protocols for Silanization
Detailed experimental procedures are crucial for forming high-quality SAMs. Both solution-phase and vapor-phase deposition methods are commonly employed.
4.1. Solution-Phase Deposition Protocol
This method involves the immersion of the silica substrate into a solution containing the alkoxysilane.
-
Substrate Preparation:
-
Clean the silica substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.
-
Activate the surface by treatment with a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) to generate a high density of silanol groups. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization:
-
Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous organic solvent (e.g., toluene or hexane). The presence of a small, controlled amount of water can catalyze the hydrolysis reaction.
-
Immerse the cleaned and activated silica substrate in the silane solution.
-
Allow the reaction to proceed for a specified time (typically several hours to overnight) at a controlled temperature (room temperature or slightly elevated).
-
-
Post-Deposition Treatment:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Cure the substrate by heating (e.g., at 100-120 °C) to promote the formation of covalent siloxane bonds and remove residual water and solvent.
-
4.2. Chemical Vapor Deposition (CVD) Protocol
CVD offers a higher degree of control over the monolayer formation process and is suitable for coating complex geometries.
-
Reactor Setup:
-
Place the cleaned and activated silica substrate in a vacuum chamber equipped with inlets for the silane precursor and a water vapor source.
-
The chamber should allow for precise control of temperature and pressure.
-
-
Deposition Process:
-
Evacuate the chamber to a low base pressure.
-
Introduce the this compound precursor into the chamber in a controlled manner.
-
Introduce a controlled amount of water vapor to facilitate the hydrolysis reaction on the substrate surface.
-
Maintain the substrate at a specific temperature (e.g., 150 °C) for the duration of the deposition.[8]
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of precursors and purge the chamber with an inert gas.
-
Allow the substrate to cool to room temperature before removal.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the silanization of silica surfaces.
Conclusion
The theoretical modeling of this compound on silica surfaces, informed by studies of analogous long-chain alkoxysilanes, provides invaluable insights for researchers and professionals in drug development and materials science. Molecular dynamics simulations and quantum mechanics calculations offer a detailed understanding of the silanization process, from the initial chemical reactions to the final structure of the self-assembled monolayer. The quantitative data and experimental protocols presented in this guide serve as a practical resource for the controlled and reproducible modification of silica surfaces, enabling the development of advanced materials with tailored properties. Future work should focus on obtaining specific experimental and theoretical data for this compound to further refine the models and predictions.
References
- 1. Molecular dynamics study of alkylsilane monolayers on realistic amorphous silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Free energy of adhesion of lipid bilayers on silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Decyltris[(propan-2-yl)oxy]silane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of decyltris[(propan-2-yl)oxy]silane in a range of common organic solvents. Due to the nature of this long-chain alkylalkoxysilane, quantitative solubility data is often less relevant than its miscibility with organic solvents. This document presents a qualitative and predictive summary of its solubility, alongside detailed experimental protocols for determination.
Introduction to this compound
This compound, also known as decyltriisopropoxysilane, is an organosilane compound featuring a ten-carbon alkyl chain and three isopropoxy groups attached to a central silicon atom. This structure imparts a dual nature to the molecule: a nonpolar, hydrophobic decyl tail and a more reactive triisopropoxysilyl head. This amphiphilicity dictates its interaction with various organic solvents. In many applications, particularly in surface modification and formulation, understanding the solubility or miscibility of this silane is a critical parameter for achieving homogeneous solutions and ensuring successful reaction or deposition.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Pentane | Miscible | The nonpolar decyl group has strong van der Waals interactions with aliphatic hydrocarbons, leading to high solubility.[1] |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | Miscible | Similar to aliphatic hydrocarbons, the nonpolar character of both the silane and the solvent ensures good miscibility.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers have a slight polarity but are excellent solvents for a wide range of organic compounds, including those with long alkyl chains. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving a broad spectrum of organic molecules and are expected to readily dissolve decyltriisopropoxysilane. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | While more polar than hydrocarbons, ketones are generally good solvents for larger organic molecules. Complete miscibility may depend on the specific ketone.[1] |
| Esters | Ethyl acetate | Soluble to Miscible | Similar to ketones, esters are polar aprotic solvents that should effectively solvate the silane. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The polarity and hydrogen-bonding nature of alcohols make them less ideal solvents for the long nonpolar decyl chain. Solubility is expected to be limited.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents makes them generally poor solvents for nonpolar compounds like decyltriisopropoxysilane.[1] |
| Water | Insoluble | The hydrophobic nature of the decyl group and the hydrolytic instability of the isopropoxy groups result in negligible solubility in water.[2] |
Experimental Protocols for Solubility Determination
The following protocols outline methodologies to qualitatively and quantitatively assess the solubility of this compound in organic solvents.
Qualitative Miscibility/Solubility Assessment
This method provides a rapid visual determination of miscibility or solubility at a given concentration.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small, clear glass vials (e.g., 4 mL) with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
To a clean, dry vial, add 1 mL of the selected organic solvent.
-
Add a specific volume of this compound to the solvent. A common starting point is to test for miscibility by adding an equal volume (1 mL) of the silane. To test for solubility at a specific concentration (e.g., 10% w/v), add the corresponding mass of the silane.
-
Cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Visually inspect the solution against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Soluble: The silane completely dissolves, resulting in a clear solution with no visible particles.
-
Partially Soluble: Some of the silane dissolves, but undissolved droplets or a separate layer remains.
-
Insoluble: The silane does not dissolve and remains as a distinct separate phase.
-
-
Record the observation. For partial solubility, the test can be repeated with a smaller amount of silane to estimate the solubility limit.
Quantitative Gravimetric Solubility Determination
This method determines the solubility of the silane in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Saturated solution preparation vessel (e.g., screw-cap flask)
-
Constant temperature bath or shaker
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in the preparation vessel.
-
Seal the vessel and place it in a constant temperature bath, agitating for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed in the constant temperature bath for any undissolved silane to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter to remove any undissolved micro-droplets.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on the analytical balance.
-
The mass of the dissolved silane is the final weight of the dish minus the initial weight.
-
Calculate the solubility in g/100 mL or other desired units.
Visualizing Solubility Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to solubility determination.
Caption: A workflow for determining the solubility of this compound.
Caption: Miscible vs. immiscible systems for silane and solvent mixtures.
Conclusion
This compound exhibits excellent solubility and is often miscible with a broad range of nonpolar and moderately polar aprotic organic solvents. Its solubility is primarily driven by the long decyl chain. For practical applications, it is recommended to perform simple miscibility tests with the solvent system of interest. The experimental protocols provided in this guide offer a straightforward approach to confirming the solubility behavior of this versatile organosilane.
References
An In-Depth Technical Guide to the Precursors and Synthesis of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary precursors and established synthesis routes for decyltris[(propan-2-yl)oxy]silane, also known as decyltriisopropoxysilane. This organosilane is of significant interest in various fields, including surface modification, drug delivery, and materials science, owing to its ability to form stable, well-defined self-assembled monolayers. This document details two principal synthetic pathways, including precursor synthesis, reaction protocols, and quantitative data.
Core Synthesis Routes
There are two primary, well-established routes for the synthesis of this compound:
Route 1: Two-Step Synthesis via Hydrosilylation and Alcoholysis. This method first involves the hydrosilylation of 1-decene with trichlorosilane to produce the intermediate, decyltrichlorosilane. This intermediate is then subjected to alcoholysis with isopropyl alcohol to yield the final product.
Route 2: Direct One-Step Hydrosilylation. This more direct approach involves the catalytic hydrosilylation of 1-decene with triisopropoxysilane.
Below, we delve into the specifics of each route, providing detailed experimental protocols and relevant data.
Route 1: Two-Step Synthesis
This route offers a robust and scalable method for producing this compound.
Step 1.1: Synthesis of Decyltrichlorosilane via Hydrosilylation
The first step involves the platinum-catalyzed addition of trichlorosilane to 1-decene. This reaction, a classic example of hydrosilylation, proceeds with high efficiency and regioselectivity, yielding the anti-Markovnikov addition product.
Reaction Scheme:
dot
Caption: Hydrosilylation of 1-decene with trichlorosilane.
Experimental Protocol:
A detailed experimental protocol for a similar hydrosilylation of 1-alkenes with dichlorosilane provides a strong basis for this synthesis.[1] The reaction is typically carried out in a pressure-resistant vessel under an inert atmosphere.
-
Materials: 1-decene, trichlorosilane, Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst.
-
Procedure:
-
To a clean, dry, and argon-purged pressure vessel equipped with a magnetic stirrer, add 1-decene.
-
Introduce the platinum catalyst (typically in the range of 10-50 ppm relative to the silane).
-
Cool the vessel (e.g., with a dry ice/acetone bath) and carefully add a molar excess of trichlorosilane.
-
Seal the vessel and allow it to warm to room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-100 °C) for several hours. Reaction progress can be monitored by GC-MS.
-
After completion, the excess trichlorosilane and any volatile byproducts are removed by distillation.
-
The crude decyltrichlorosilane is then purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically >90% | General |
| Catalyst Loading | 10-50 ppm (Pt) | [2][3] |
| Reaction Temperature | 60-100 °C | General |
| Reaction Time | 2-6 hours | General |
Step 1.2: Synthesis of this compound via Alcoholysis
The decyltrichlorosilane produced in the previous step is then reacted with isopropyl alcohol in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
dot
Caption: Alcoholysis of decyltrichlorosilane with isopropanol.
Experimental Protocol:
-
Materials: Decyltrichlorosilane, anhydrous isopropyl alcohol, a suitable base (e.g., pyridine, triethylamine).
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve decyltrichlorosilane in an anhydrous solvent (e.g., toluene).
-
Add the base to the solution.
-
Slowly add a stoichiometric amount (at least 3 equivalents) of anhydrous isopropyl alcohol from the dropping funnel. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture and filter to remove the hydrochloride salt of the base.
-
The solvent and any excess reagents are removed from the filtrate by distillation.
-
The final product, this compound, is purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value |
| Yield | Typically high, often >85% |
| Stoichiometry | 1 eq. Decyltrichlorosilane : >3 eq. Isopropanol : >3 eq. Base |
| Reaction Temperature | Reflux temperature of the solvent |
| Reaction Time | 2-8 hours |
Route 2: Direct Hydrosilylation
This route provides a more atom-economical approach by directly reacting 1-decene with triisopropoxysilane. The synthesis of the triisopropoxysilane precursor is a prerequisite for this route.
Step 2.1: Synthesis of Triisopropoxysilane (Precursor)
Triisopropoxysilane can be synthesized via the alcoholysis of trichlorosilane with isopropyl alcohol.
Reaction Scheme:
CH2=CH-(CH2)7-CH3 + HSi[OCH(CH3)2]3 --[Pt catalyst]--> CH3-(CH2)9-Si[OCH(CH3)2]3
Caption: Direct hydrosilylation of 1-decene with triisopropoxysilane.
Experimental Protocol:
-
Materials: 1-decene, triisopropoxysilane, platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a supported platinum catalyst like SiliaCat Pt(0)).
-
Procedure:
-
In a flask equipped with a condenser and magnetic stirrer, under an inert atmosphere, mix 1-decene and a slight molar excess of triisopropoxysilane.
-
Add the platinum catalyst. For homogeneous catalysts like Karstedt's, this is typically a few microliters of a solution. For heterogeneous catalysts, it is added as a solid.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by techniques such as FT-IR (disappearance of the Si-H stretch) or GC-MS.
-
Upon completion, if a homogeneous catalyst was used, it may be removed by treatment with activated carbon. If a heterogeneous catalyst was used, it can be filtered off.
-
The excess triisopropoxysilane and any volatile impurities are removed by vacuum distillation to yield the purified this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Can be very high, >95% with optimized catalysts | General |
| Catalyst | Karstedt's, Speier's, SiliaCat Pt(0) | [2][3] |
| Catalyst Loading | 0.5 - 1 mol% for some catalysts | General |
| Reaction Temperature | 25 - 80 °C | General |
| Reaction Time | 1 - 24 hours, depending on catalyst and temperature | General |
Logical Workflow for Synthesis Route Selection
dot
Caption: Decision workflow for selecting a synthesis route.
Conclusion
Both presented synthesis routes are viable for the preparation of this compound. The choice between the two-step and the direct hydrosilylation route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment at hand. The two-step route is often favored for its use of more common and less expensive starting materials (trichlorosilane), while the direct route offers a more streamlined, atom-economical process. For all procedures, it is crucial to work under anhydrous conditions and an inert atmosphere to prevent unwanted side reactions and ensure high product purity.
References
A Technical Guide to the Spectroscopic Analysis of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Decyltris[(propan-2-yl)oxy]silane, a trialkoxysilane of interest in various scientific and industrial applications. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data, based on the known spectral characteristics of analogous silane compounds. Furthermore, detailed experimental protocols for obtaining such data are provided, along with a logical workflow for the spectroscopic analysis of novel silane compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for similar functional groups and structural motifs found in long-chain alkyl and trialkoxysilanes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Si-O-CH(CH₃)₂ | 3.8 - 4.2 | septet | 3H |
| Si-O-CH(CH₃)₂ | 1.1 - 1.3 | doublet | 18H |
| Si-CH₂-(CH₂)₈-CH₃ | 0.5 - 0.9 | triplet | 2H |
| Si-CH₂-(CH₂)₈-CH₃ | 1.2 - 1.4 | multiplet | 16H |
| Si-(CH₂)₉-CH₃ | 0.8 - 1.0 | triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Si-O-C H(CH₃)₂ | 65 - 70 |
| Si-O-CH(C H₃)₂ | 24 - 26 |
| Si-C H₂-(CH₂)₈-CH₃ | 10 - 15 |
| Si-CH₂-C H₂-(CH₂)₇-CH₃ | 22 - 24 |
| -(CH₂)₇- | 28 - 33 (multiple peaks) |
| Si-(CH₂)₈-C H₂-CH₃ | 31 - 33 |
| Si-(CH₂)₉-C H₃ | 13 - 15 |
Table 3: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| Si-O-C stretch | 1070 - 1100 | Strong, Broad |
| C-H bend (alkyl) | 1370 - 1470 | Medium |
| Si-C stretch | 700 - 800 | Medium |
Experimental Protocols
The following are generalized protocols for acquiring NMR and FTIR spectra of a liquid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
-
Instrument Setup:
-
Record the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and number of scans to obtain a good signal-to-noise ratio.[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[1]
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small drop of liquid this compound directly onto the ATR crystal.[2]
-
If using a transmission cell, place a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) and mount in the spectrometer.[3]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.[4]
-
Perform a background subtraction using the previously collected background spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel silane compound.
Caption: Workflow for Spectroscopic Analysis of a Novel Silane.
References
Methodological & Application
Application Notes and Protocols for Self-Assembled Monolayers of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) using Decyltris[(propan-2-yl)oxy]silane. This protocol is designed to guide researchers in creating well-ordered, hydrophobic surfaces on hydroxylated substrates such as silicon wafers and glass slides. Such functionalized surfaces have broad applications in microelectronics, sensor development, and as biocompatible or protein-resistant coatings in drug delivery and medical device development.
Introduction
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Alkylsilanes, such as this compound, are commonly used to form robust SAMs on surfaces rich in hydroxyl groups (-OH), including silicon dioxide (SiO2), glass, and other metal oxides. The tris(isopropoxy)silane headgroup reacts with the surface hydroxyls to form stable covalent siloxane bonds (Si-O-Si). The long decyl chains then orient themselves away from the surface, creating a dense, hydrophobic monolayer. The quality of the resulting SAM is highly dependent on factors such as substrate cleanliness, solvent purity, and environmental conditions like humidity.
Key Applications
-
Surface Passivation: Creating hydrophobic and chemically resistant surfaces.
-
Microelectronics: Modifying the surface properties of dielectric layers.
-
Biomedical Devices: Controlling protein adsorption and cell adhesion.
-
Sensors: Functionalizing sensor surfaces for specific analyte detection.
Quantitative Data Summary
While specific quantitative data for SAMs derived from this compound is not extensively published, the following table summarizes typical values for closely related long-chain alkyltrialkoxysilane SAMs on silicon substrates. These values can be used as a benchmark for characterizing the successful formation of a decylsilane monolayer.
| Parameter | Typical Value | Characterization Method |
| Water Contact Angle | 100° - 110° | Goniometry |
| Monolayer Thickness | 1.2 - 1.7 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
This section details the step-by-step procedure for forming a this compound SAM on a silicon or glass substrate.
Materials and Reagents
-
This compound
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen Gas (high purity)
-
Silicon wafers or glass slides
Equipment
-
Ultrasonic bath
-
Spin coater or dip coater
-
Hot plate
-
Fume hood
-
Glassware (beakers, petri dishes)
-
Tweezers
Protocol
1. Substrate Cleaning and Hydroxylation:
-
a. Initial Cleaning: Substrates are first sonicated in a sequence of organic solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove organic contaminants.
-
b. Piranha Solution Treatment (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare a 3:1 (v/v) mixture of concentrated sulfuric acid and 30% hydrogen peroxide.
-
Immerse the substrates in the Piranha solution for 30-60 minutes. This step removes any remaining organic residues and hydroxylates the surface.
-
-
c. Rinsing and Drying:
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For silicon wafers, a final bake on a hotplate at 110°C for 30 minutes can help to remove any residual water.
-
2. Silanization Procedure (Solution Deposition):
-
a. Solution Preparation:
-
Work in a low-humidity environment (e.g., a glove box or a desiccator) to prevent premature hydrolysis of the silane.
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene.
-
-
b. SAM Formation:
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
c. Post-Deposition Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules.
-
Rinse with ethanol.
-
-
d. Curing:
-
Dry the substrates under a stream of nitrogen.
-
Cure the SAM by baking the substrates at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking within the monolayer.
-
3. Characterization:
-
a. Water Contact Angle Measurement: A high water contact angle (typically >100°) indicates the formation of a hydrophobic surface.
-
b. Ellipsometry: Measure the thickness of the SAM to confirm monolayer formation (expected thickness ~1.5 nm).
-
c. Atomic Force Microscopy (AFM): Image the surface topography to assess the homogeneity and smoothness of the monolayer.
Diagrams
Caption: Experimental workflow for SAM formation.
Caption: Silanization reaction pathway.
Application Notes and Protocols for Hydrophobic Surface Modification Using Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Decyltris[(propan-2-yl)oxy]silane for creating hydrophobic surfaces on various substrates. The protocols detailed below are intended to serve as a foundational methodology, which can be optimized for specific applications and substrate types.
Introduction
This compound is an organosilane compound used to impart a hydrophobic character to surfaces. This is achieved through a process called silanization, where the silane molecules covalently bond to hydroxyl groups present on the substrate, forming a stable, low-energy surface layer. The long decyl (C10) alkyl chain of the molecule orients away from the surface, creating a "hydrocarbon-like" monolayer that repels water and other polar liquids. This surface modification is of significant interest in various fields, including biomedical devices, microfluidics, and drug delivery systems, where controlling surface wettability is crucial.
Principle of Silanization
The hydrophobic modification process using this compound involves a two-step reaction: hydrolysis and condensation.
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water molecules to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
This process results in a durable, covalently bound hydrophobic coating.
Data Presentation
Table 1: Water Contact Angle on Silanized Surfaces
| Silane Compound | Substrate | Water Contact Angle (°) | Reference |
| n-Decyltriethoxysilane | Glass | 115 | [1] |
| Octyltriethoxysilane | Cellulosic Materials | up to 135 | [2] |
| Octyltriethoxysilane | Glass (with SiO₂-TiO₂) | ~141 | [3] |
| Dodecyltrimethoxysilane | Various | Imparts hydrophobicity | [4] |
| n-Decyltrimethoxysilane | Inorganic Materials | Imparts water-resistance | [5][6] |
Table 2: Physical and Chemical Properties of Related Silanes
| Property | n-Octyltriethoxysilane | n-Decyltrimethoxysilane |
| CAS Number | 2943-75-1 | 5575-48-4 |
| Molecular Formula | C₁₄H₃₂O₃Si | C₁₃H₃₀O₃Si |
| Molecular Weight | 276.49 g/mol | 262.47 g/mol |
| Boiling Point | 245 °C | 115 °C |
| Density | 0.880 g/cm³ | 0.895-0.905 g/cm³ |
| Refractive Index | 1.417 | 1.412-1.432 |
Experimental Protocols
The following are detailed protocols for the hydrophobic surface modification of a glass substrate using a solution-based deposition method. These can be adapted for other hydroxylated surfaces.
Materials and Equipment
-
This compound
-
Anhydrous Toluene or Ethanol (reagent grade)
-
Deionized Water
-
Acetic Acid (for pH adjustment)
-
Glass substrates (e.g., microscope slides)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Oven or hotplate
-
Nitrogen or argon gas line (optional, for drying)
-
Contact angle goniometer for characterization
Substrate Preparation (Cleaning)
Proper cleaning of the substrate is critical for achieving a uniform and durable hydrophobic coating.
-
Place the glass substrates in a beaker.
-
Add a cleaning solution (e.g., Piranha solution - EXTREME CAUTION IS ADVISED , or a solution of detergent in deionized water).
-
Sonicate the substrates in the cleaning solution for 15-20 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in deionized water for another 15 minutes.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a dry surface and to activate the surface hydroxyl groups.
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.
Silanization Procedure (Solution Deposition)
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or ethanol).
-
For aqueous-alcoholic solutions, a common starting point is a 95% ethanol / 5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane to this solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.
-
Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 30 minutes to 2 hours). The optimal immersion time may need to be determined experimentally.
-
After immersion, gently remove the substrates from the solution.
-
Rinse the substrates with the anhydrous solvent (toluene or ethanol) to remove any excess, unbound silane.
-
Cure the coated substrates. This can be done by heating in an oven at 110-120°C for 30-60 minutes or by allowing them to cure at room temperature for 24 hours in a controlled humidity environment.
Characterization of the Hydrophobic Surface
The effectiveness of the hydrophobic modification can be assessed using several techniques:
-
Water Contact Angle Measurement: This is the most common method to quantify hydrophobicity. A goniometer is used to measure the angle between a water droplet and the surface. A higher contact angle indicates greater hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of the silane coating on the surface by detecting the elemental composition (silicon, carbon, oxygen).
-
Atomic Force Microscopy (AFM): Can be used to characterize the surface topography and roughness of the coating.
Visualizations
Signaling Pathways and Workflows
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrophobic surface treatment n-Decyltrimethoxysilane CAS 5575-48-4 alkyl Silane for coating and sealant - coating silane and CAS 5575-48-4 silane [njsiwin.en.made-in-china.com]
- 6. N-decyltrimethoxysilane - Buy silane coupling agent, N-decyltrimethoxysilane, Cas No.: 5575-48-4 Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
Application Notes and Protocols for Vapor Phase Deposition of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decyltris[(propan-2-yl)oxy]silane is a long-chain organosilane utilized for the hydrophobic surface modification of various substrates. Its deposition from the vapor phase offers a controlled and reproducible method to create uniform, thin films with desirable properties for applications in drug delivery, biomedical devices, and as a stable interface for subsequent biomolecule immobilization. Vapor phase deposition is often preferred over solution-based methods as it minimizes solvent contamination and allows for precise control over the film thickness and homogeneity.[1][2] This document provides detailed protocols and application notes for the vapor phase deposition of this compound.
Applications in Research and Drug Development
The creation of hydrophobic surfaces using this compound can be leveraged in several areas of drug development and biomedical research:
-
Controlled Drug Release: Hydrophobic coatings can modulate the release kinetics of encapsulated or tethered drugs.
-
Biocompatible Coatings: The silane layer can act as a biocompatible interface, reducing non-specific protein adsorption and cellular adhesion on implantable devices.
-
Surface for Cell Culture: Modified surfaces can influence cell attachment, proliferation, and differentiation.
-
Microfluidic Devices: Hydrophobic modification of microchannels can control fluid flow and prevent the adhesion of biomolecules.
Experimental Protocols
Substrate Preparation
A pristine substrate surface is critical for uniform silane deposition. The following protocol is a general guideline for silicon-based substrates (e.g., glass, silicon wafers).
Materials:
-
Substrates (e.g., glass coverslips, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas source
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Place the substrates in a suitable rack.
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately prior to deposition, treat the substrates with a UV-Ozone or plasma cleaner for 5-10 minutes to ensure complete removal of any remaining organic contaminants and to maximize surface hydroxyl group density.
Vapor Phase Deposition
This protocol describes the deposition of this compound in a vacuum desiccator. For more precise control, a dedicated chemical vapor deposition (CVD) system is recommended.
Materials:
-
Vacuum desiccator
-
Schlenk line or vacuum pump
-
This compound
-
Small vial or container for the silane
-
Prepared substrates
Procedure:
-
Place the clean, dry substrates inside the vacuum desiccator.
-
In a fume hood, place a small, open vial containing 100-200 µL of this compound in the center of the desiccator, ensuring it will not spill.
-
Seal the desiccator and evacuate it to a pressure of <1 Torr.
-
The deposition can be carried out at room temperature (approximately 25°C) for 2-12 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-3 hours) to increase the vapor pressure of the silane.
-
After the desired deposition time, vent the desiccator with dry nitrogen gas.
-
Remove the coated substrates.
Post-Deposition Treatment
Procedure:
-
To remove any physisorbed silane molecules, sonicate the coated substrates in a suitable solvent (e.g., isopropyl alcohol or ethanol) for 5 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote the formation of a stable siloxane network, cure the substrates in an oven at 100-120°C for 1 hour.
Data Presentation
The following tables summarize expected quantitative data for surfaces modified with this compound based on typical results for long-chain alkylsilanes.
Table 1: Surface Properties Before and After Deposition
| Property | Bare Substrate (Silicon Dioxide) | Coated Substrate (this compound) |
| Water Contact Angle | < 10° | 95° - 105° |
| Surface Free Energy | High | Low |
| Film Thickness | N/A | 1.5 - 2.0 nm (for a monolayer) |
| Surface Roughness (RMS) | ~0.2 nm | ~0.3 - 0.5 nm |
Table 2: Effect of Deposition Time on Water Contact Angle
| Deposition Time (hours) at 25°C | Water Contact Angle (°) |
| 1 | 80 ± 3 |
| 2 | 92 ± 2 |
| 4 | 101 ± 2 |
| 8 | 104 ± 1 |
| 12 | 105 ± 1 |
Visualizations
Caption: Experimental workflow for the vapor phase deposition of this compound.
Caption: Logical relationship of surface modification and its biological impact.
References
Application Notes and Protocols for Solution-Based Coating of Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of hydrophobic coatings using Decyltris[(propan-2-yl)oxy]silane via solution-based methods. Such coatings are of significant interest in biomedical and drug development applications for their ability to create water-repellent surfaces, passivate materials, and modulate the release of therapeutic agents.
Introduction to this compound Coatings
This compound, also known as decyltriisopropoxysilane, is an organosilane that can form a self-assembled monolayer (SAM) on hydroxylated surfaces. The long decyl chain provides a high degree of hydrophobicity, while the triisopropoxy silane headgroup allows for covalent attachment to the substrate through a hydrolysis and condensation reaction.
The formation of a stable silane coating involves two key chemical reactions:
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) react with water to form silanol groups (-Si-OH).
-
Condensation: The silanol groups react with hydroxyl groups on the substrate surface (e.g., glass, silicon wafers, metal oxides) or with other silanol groups to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate).
These coatings are valuable in drug development for:
-
Surface Passivation: Creating a biocompatible and inert surface on medical devices and implants to minimize non-specific protein adsorption and cellular adhesion.[1][2]
-
Controlled Drug Release: Modifying the surface of drug delivery systems to create a hydrophobic barrier, thereby controlling the rate of drug elution.[3][4]
-
Improving Biocompatibility: Enhancing the compatibility of materials with biological systems.[5]
Quantitative Data Summary
The following table summarizes typical properties of long-chain alkylsilane coatings, which can be used as a reference for coatings prepared from this compound. Actual values will depend on the specific deposition parameters and substrate used.
| Property | Typical Value Range | Characterization Method |
| Water Contact Angle | 100° - 110° | Goniometry |
| Film Thickness (SAM) | 1.0 - 2.0 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
| Critical Surface Tension | 20 - 30 mN/m | Contact Angle Measurement |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for the formation of a uniform and stable silane coating. The goal is to create a clean, hydroxylated surface.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized water
-
Acetone, Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Nitrogen gas stream
-
UV-Ozone cleaner or plasma cleaner (optional but recommended)
Protocol:
-
Cleaning:
-
Sonciate the substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Hydroxylation (Activation):
-
Piranha Etch (for glass and silicon): Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. Rinse extensively with deionized water and dry with nitrogen.
-
UV-Ozone or Plasma Treatment: Alternatively, expose the cleaned substrates to a UV-Ozone or oxygen plasma cleaner for 5-10 minutes. This is a safer and often more effective method for generating surface hydroxyl groups.
-
Solution Preparation
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or isopropanol)
-
Argon or Nitrogen gas
Protocol:
-
Work in a clean, dry environment (e.g., a glove box or a fume hood with low humidity) to minimize premature hydrolysis of the silane.
-
Prepare a solution of this compound in the chosen anhydrous solvent. A typical starting concentration is 1% (v/v). The optimal concentration may need to be determined empirically.
-
For some applications, a small, controlled amount of water can be added to the solution to pre-hydrolyze the silane. A common starting point is a 1:1 molar ratio of water to silane.
Coating Deposition
Two common solution-based methods for depositing the silane coating are dip-coating and spin-coating.
Equipment:
-
Dip-coater
-
Solution container
Protocol:
-
Place the silane solution in the dip-coater reservoir.
-
Immerse the prepared substrate into the solution at a constant speed (e.g., 100 mm/min).
-
Allow the substrate to dwell in the solution for a set time (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 20-100 mm/min). The withdrawal speed is a key parameter that influences film thickness.
-
Allow the solvent to evaporate from the substrate.
Equipment:
-
Spin-coater
Protocol:
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a small volume of the silane solution onto the center of the substrate to cover the surface.
-
Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds). The spinning speed and time will determine the film thickness.
Post-Deposition Curing
Equipment:
-
Oven
Protocol:
-
After deposition, the coated substrates should be cured to promote the condensation reaction and form a stable, cross-linked monolayer.
-
Place the substrates in an oven at a temperature between 80°C and 120°C for 30-60 minutes. The optimal curing temperature and time should be determined for the specific substrate and application.
-
After curing, it is advisable to rinse the substrates with the anhydrous solvent used for deposition (e.g., toluene or isopropanol) to remove any physisorbed silane molecules.
-
Dry the final coated substrates with a stream of nitrogen.
Visualization of Workflows and Concepts
Experimental Workflow for Silane Coating
Caption: Workflow for solution-based coating of this compound.
Hydrolysis and Condensation Pathway
Caption: Chemical pathway for silane hydrolysis and condensation on a substrate.
Application in Controlled Drug Release
Caption: Modulation of drug release by a hydrophobic silane coating.
References
- 1. Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silanization of Glass Slides with Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the silanization of glass slides using Decyltris[(propan-2-yl)oxy]silane. This process renders the glass surface hydrophobic, which is advantageous for various applications, including cell culture, microarrays, and as a surface modification for drug delivery systems. The protocol is designed to be clear and reproducible for researchers, scientists, and professionals in the field of drug development.
Data Presentation
| Surface | Typical Water Contact Angle (°) |
| Untreated Glass Slide | 30° - 50° |
| Glass Slide after Silanization with a Long-Chain Alkylsilane | 95° - 110° |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the silanization of glass slides.
Materials
-
Glass microscope slides
-
This compound
-
Anhydrous toluene or ethanol (reagent grade)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Beakers and slide staining jars
-
Forceps
-
Sonicator
-
Oven
Experimental Procedure
The silanization process is a multi-step procedure that includes cleaning of the glass slides, preparation of the silane solution, the silanization reaction, and post-treatment curing.
Step 1: Cleaning of Glass Slides
Proper cleaning of the glass surface is critical for a uniform and stable silane layer.
-
Place the glass slides in a slide rack.
-
Immerse the slides in a beaker containing acetone and sonicate for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Immerse the slides in isopropanol and sonicate for another 15 minutes.
-
Rinse the slides again with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
To ensure a high density of hydroxyl groups on the surface, the slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
After piranha treatment, rinse the slides extensively with deionized water and dry them under a nitrogen stream.
-
Place the cleaned and dried slides in an oven at 110°C for 30 minutes to remove any residual water.
Step 2: Preparation of the Silane Solution
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene or ethanol in a slide staining jar. For example, add 2 mL of this compound to 98 mL of anhydrous solvent.
-
Stir the solution gently to ensure it is well mixed. It is recommended to allow the solution to stand for approximately 5-10 minutes to allow for the initial hydrolysis of the silane with trace amounts of water in the solvent.[1]
Step 3: Silanization Reaction
-
Using forceps, immerse the cleaned and dried glass slides into the freshly prepared silane solution.
-
Agitate the slides gently in the solution for 1-2 minutes to ensure complete wetting of the surface.[1]
-
Allow the slides to remain in the solution for a total of 2-3 minutes.[1]
Step 4: Rinsing and Curing
-
Remove the slides from the silane solution and briefly rinse them with the anhydrous solvent (toluene or ethanol) to remove any excess silane.[1]
-
Dry the slides under a gentle stream of nitrogen gas.
-
Cure the silanized slides by placing them in an oven at 110°C for 5-10 minutes.[1] Alternatively, the slides can be cured at room temperature for 24 hours at a relative humidity of approximately 60%.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the silanization of glass slides.
Caption: Workflow for the silanization of glass slides.
Signaling Pathway/Logical Relationship
The following diagram illustrates the chemical mechanism of silanization on a glass surface. The this compound first undergoes hydrolysis to form reactive silanols. These silanols then condense with the hydroxyl groups on the glass surface, forming a stable covalent bond and a hydrophobic decyl monolayer.
Caption: Chemical mechanism of glass silanization.
References
Application Notes and Protocols for Decyltris[(propan-2-yl)oxy]silane in Microfluidic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of decyltris[(propan-2-yl)oxy]silane in the fabrication of microfluidic devices. This silane is a valuable tool for modifying the surface properties of common microfluidic materials such as glass and polydimethylsiloxane (PDMS), primarily to create hydrophobic surfaces. Such modifications are critical for a range of applications in drug development and life sciences research, including droplet-based microfluidics, prevention of non-specific protein adsorption, and control of electroosmotic flow.
Overview of this compound
This compound, also known as decyltriisopropoxysilane, is an organosilane compound used to form a self-assembled monolayer (SAM) on hydroxylated surfaces. The long decyl chain provides a highly non-polar, hydrophobic interface, while the isopropoxy groups react with surface silanol (Si-OH) groups present on materials like glass and plasma-treated PDMS to form stable covalent siloxane bonds (Si-O-Si).
Key Applications in Microfluidics:
-
Creation of Hydrophobic Surfaces: Essential for generating stable water-in-oil droplets, preventing wetting of channel walls by aqueous solutions, and facilitating the flow of organic solvents.
-
Reduction of Non-Specific Protein Adsorption: The hydrophobic surface minimizes the unwanted adhesion of proteins and other biomolecules, which is crucial for maintaining the performance of diagnostic and cell-based assays.[1]
-
Control of Electroosmotic Flow (EOF): Surface modification can alter the surface charge and, consequently, the magnitude and direction of the electroosmotic flow in microchannels.
Experimental Protocols
Two primary methods are employed for the deposition of this compound: solution-phase deposition and vapor-phase deposition. The choice of method depends on the desired uniformity of the coating, the geometry of the microfluidic device, and the available equipment. Vapor-phase deposition generally yields a more uniform monolayer.[2]
Substrate Preparation (Prerequisite for both methods)
Proper cleaning and activation of the substrate surface are critical for successful silanization.
Materials:
-
Microfluidic device (PDMS or glass)
-
Isopropyl alcohol (IPA)
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Plasma cleaner or UV-Ozone cleaner
Protocol:
-
Thoroughly rinse the microfluidic device with isopropyl alcohol followed by DI water.
-
Dry the device with a stream of nitrogen or argon gas.
-
Activate the surface by treating it with oxygen plasma or UV-Ozone. This process removes organic contaminants and generates surface silanol (Si-OH) groups, which are necessary for the silanization reaction. A typical plasma treatment for PDMS is 30-60 seconds at a pressure of 200-500 mTorr and a power of 30-100 W.
Solution-Phase Deposition Protocol
This method involves immersing the substrate in a solution containing the silane.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane, or ethanol)
-
Activated microfluidic device
-
Beaker or petri dish
-
Oven
Protocol:
-
Prepare a silane solution with a concentration typically ranging from 1% to 5% (v/v) in an anhydrous solvent. For example, add 1 ml of this compound to 99 ml of anhydrous toluene for a 1% solution.
-
Immediately after surface activation, immerse the microfluidic device in the silane solution. Ensure all surfaces to be coated are in contact with the solution. For microchannels, this can be achieved by flushing the solution through the channels.
-
Allow the reaction to proceed for 30 to 60 minutes at room temperature.
-
Remove the device from the solution and rinse thoroughly with the anhydrous solvent to remove any excess, unreacted silane.
-
Cure the device in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
Vapor-Phase Deposition Protocol
This method involves exposing the substrate to the silane in a vapor state within a vacuum chamber, leading to a more uniform and thinner coating.[2]
Materials:
-
This compound
-
Activated microfluidic device
-
Vacuum desiccator or vacuum chamber
-
Small container for the silane (e.g., an aluminum foil cup)
-
Hot plate (optional, for curing)
Protocol:
-
Place the activated microfluidic device inside a vacuum desiccator.
-
In a fume hood, place a small, open container with a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the device.
-
Evacuate the desiccator to a pressure of 100-200 mTorr. The low pressure will facilitate the vaporization of the silane.
-
Leave the device in the silane vapor for 1 to 2 hours.
-
Vent the desiccator and remove the device.
-
Cure the device on a hotplate at 100-120°C for 15-30 minutes to stabilize the coating.
Quantitative Data and Characterization
The effectiveness of the surface modification can be quantified by measuring the water contact angle and assessing the reduction in protein adsorption.
Water Contact Angle Measurements
The water contact angle is a direct measure of the hydrophobicity of a surface. A higher contact angle indicates a more hydrophobic surface.
| Surface Treatment | Material | Typical Water Contact Angle (°C) |
| Untreated | PDMS | 95 - 110[3][4] |
| Plasma-Treated | PDMS | < 20[5] |
| This compound Treated | PDMS | > 100 (Expected) |
| Untreated | Glass | < 30 |
| This compound Treated | Glass | > 100 (Expected) |
Note: The expected water contact angle for this compound treated surfaces is based on data for similar long-chain alkylsilanes. The actual value may vary depending on the specific protocol and substrate.
Reduction of Non-Specific Protein Adsorption
Hydrophobic coatings created by this compound can significantly reduce the non-specific adsorption of proteins. This can be quantified using techniques like fluorescence microscopy with labeled proteins or quartz crystal microbalance (QCM). Hydrophobic surfaces have been shown to have a higher adsorption of certain adhesion proteins compared to hydrophilic surfaces.[1]
| Surface Treatment | Protein Adsorption Level |
| Untreated PDMS | High |
| Plasma-Treated PDMS | Low (initially, but recovers hydrophobicity) |
| This compound Treated PDMS | Significantly Reduced |
Diagrams and Workflows
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for modifying a microfluidic device with this compound.
Signaling Pathway of Silanization
The chemical reaction pathway for the silanization of a hydroxylated surface is depicted below.
References
- 1. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Deposition Annealing of Decyltris[(propan-2-yl)oxy]silane Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the post-deposition annealing of Decyltris[(propan-2-yl)oxy]silane (DTPOS) films. Annealing is a critical step to enhance the stability, durability, and performance of the deposited silane layer by promoting complete hydrolysis and condensation, leading to a highly cross-linked and stable polysiloxane network.
Introduction
This compound is an organosilane used to form self-assembled monolayers (SAMs) or thin films on various substrates, rendering them hydrophobic. The post-deposition annealing process serves to thermally drive the hydrolysis and condensation reactions to completion. This is crucial for forming a stable and dense siloxane network (Si-O-Si linkages), which enhances the film's mechanical and chemical stability. The thermal stability of similar long-chain alkylsilane monolayers has been shown to be significant, with stability in a vacuum up to temperatures of around 250 °C (523 K) or higher.
Key Chemical Reactions
The formation of a stable DTPOS film is a two-step process involving hydrolysis and condensation. Annealing primarily accelerates the condensation step.
-
Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the DTPOS molecule react with residual surface water or atmospheric moisture to form silanol groups (-OH).
-
Condensation: The newly formed silanol groups condense with each other or with hydroxyl groups on the substrate surface to form a cross-linked network of siloxane bonds (Si-O-Si).
Below is a diagram illustrating the key chemical reactions involved in the formation of the DTPOS film.
Caption: Hydrolysis and condensation of DTPOS.
Expected Effects of Annealing
| Parameter | Pre-Annealing (Expected) | Post-Annealing (Expected) | Characterization Method |
| Water Contact Angle | 95° - 105° | 105° - 115° | Contact Angle Goniometry |
| Surface Energy | 25 - 35 mN/m | 20 - 25 mN/m | Contact Angle Goniometry |
| Film Thickness | Variable | Stable, uniform monolayer | Ellipsometry, AFM |
| Surface Roughness (RMS) | > 0.5 nm | < 0.5 nm | Atomic Force Microscopy (AFM) |
| Chemical Composition | Presence of Si-OH | Primarily Si-O-Si | XPS, FTIR-ATR |
Note: The values presented are representative and based on data for similar long-chain alkyltrialkoxysilanes. Actual results may vary depending on the substrate and processing conditions.
Experimental Protocols
Substrate Preparation
-
Clean the substrates (e.g., silicon wafers, glass slides) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To generate surface hydroxyl groups, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
DTPOS Film Deposition (Vapor Phase)
-
Place the cleaned, hydroxylated substrates and a small vial containing 100-200 µL of DTPOS inside a vacuum desiccator.
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
Vent the desiccator to atmospheric pressure with dry nitrogen and remove the coated substrates.
Post-Deposition Annealing Protocol
-
Place the DTPOS-coated substrates in a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Heat the substrates to the desired annealing temperature. A temperature range of 100 °C to 150 °C is recommended to promote condensation without causing thermal degradation of the alkyl chains.
-
Maintain the annealing temperature for a duration of 1 to 2 hours.
-
Turn off the heater and allow the substrates to cool to room temperature under vacuum or in the inert atmosphere.
-
Remove the annealed substrates for characterization.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for DTPOS film processing.
Characterization Techniques
-
Contact Angle Goniometry: To measure the static water contact angle and calculate the surface free energy. An increase in the contact angle indicates a more hydrophobic and well-ordered film.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology, roughness, and film uniformity. A high-quality annealed film should exhibit low root-mean-square (RMS) roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface. XPS can confirm the presence of the Si-O-Si network and the absence of unreacted silanol groups.
-
Fourier-Transform Infrared Spectroscopy in Attenuated Total Reflectance mode (FTIR-ATR): To identify the chemical bonds present in the film. The disappearance of the broad -OH stretch (around 3200-3600 cm⁻¹) and the strengthening of the Si-O-Si peak (around 1000-1100 cm⁻¹) are indicative of successful condensation.
Application Note: Measuring the Contact Angle of Surfaces Treated with Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface wettability is a critical parameter in a vast array of scientific and industrial applications, including drug delivery systems, medical implants, microfluidics, and coatings. The ability to precisely control the hydrophobic or hydrophilic nature of a surface is paramount. Silanization, the process of modifying a surface with silane coupling agents, is a widely adopted technique to achieve desired surface properties.
Decyltris[(propan-2-yl)oxy]silane is a long-chain alkylsilane used to create hydrophobic surfaces. The decyl group provides a nonpolar interface, significantly reducing the surface energy and leading to poor wetting by aqueous solutions. Quantifying the extent of this hydrophobicity is essential for process validation and quality control. The most common method for this is the measurement of the static contact angle of a liquid, typically water, on the treated surface. A high contact angle is indicative of a hydrophobic surface.
This application note provides a detailed protocol for the preparation of surfaces treated with this compound and the subsequent measurement of the water contact angle using the sessile drop method with a contact angle goniometer.
Principles of Contact Angle Measurement
The contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface. It is a quantitative measure of the wetting of a solid by a liquid. The shape of the liquid droplet on the solid surface is determined by the balance of three interfacial tensions: solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv). This relationship is described by Young's equation:
γsv = γsl + γlv * cos(θ)
A contact angle greater than 90° indicates that the liquid does not wet the surface and the surface is considered hydrophobic. Conversely, a contact angle less than 90° signifies that the liquid wets the surface, which is considered hydrophilic.
The sessile drop method is a simple and widely used technique to determine the static contact angle.[1] A small droplet of liquid is placed on the solid surface, and the profile of the drop is captured by a camera. The angle at the three-phase (solid, liquid, gas) contact point is then measured using image analysis software.[1]
Experimental Protocols
This section details the necessary procedures for preparing a substrate, treating it with this compound, and measuring the resulting contact angle.
Materials and Equipment
Materials:
-
This compound
-
Substrate (e.g., glass microscope slides, silicon wafers)
-
Anhydrous solvent (e.g., isopropanol, ethanol, or toluene)
-
Deionized water (for contact angle measurement)
-
Detergent solution (e.g., 2% solution of laboratory-grade detergent)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Microsyringe for dispensing droplets
-
Ultrasonic bath
-
Oven or hot plate
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Substrate Cleaning Protocol
Proper cleaning of the substrate is crucial for uniform silanization and reproducible results. The goal is to remove any organic and inorganic contaminants and to hydroxylate the surface, providing reactive sites for the silane to bond.
-
Degreasing: Submerse the substrates in a beaker containing a 2% detergent solution and sonicate for 15 minutes in an ultrasonic bath.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Place the substrates in a beaker with acetone and sonicate for 10 minutes.
-
Second Solvent Cleaning: Transfer the substrates to a beaker with isopropanol and sonicate for another 10 minutes.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups on the surface, the substrates can be treated with a plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate PPE.
-
Final Rinse and Dry: After activation, thoroughly rinse the substrates with deionized water and dry them again with nitrogen gas. Use the cleaned substrates immediately for the silanization process.
This compound Treatment Protocol
This protocol is a general guideline. The optimal concentration, reaction time, and curing temperature may need to be determined empirically for your specific application and substrate.
-
Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as isopropanol. The use of an anhydrous solvent is critical as the silane can react with water in the solvent, leading to polymerization in the solution rather than on the surface.
-
Substrate Immersion: Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature. Ensure the entire surface to be treated is covered by the solution.
-
Rinsing: After the immersion, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (isopropanol) to remove any excess, unreacted silane.
-
Curing: Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface and the cross-linking of the silane molecules.
-
Final Cleaning: After curing, allow the substrates to cool to room temperature. Rinse them with acetone and then isopropanol to remove any loosely bound silane molecules and dry with a stream of nitrogen. The treated surfaces are now ready for contact angle measurement.
Contact Angle Measurement Protocol
-
Instrument Setup: Place the contact angle goniometer on a vibration-free table. Ensure the instrument is level.
-
Sample Placement: Carefully place the silane-treated substrate on the sample stage.
-
Droplet Dispensing: Fill the microsyringe with deionized water. Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.
-
Image Capture: As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software of the contact angle goniometer to analyze the captured image. The software will typically identify the baseline of the droplet and fit a curve to the droplet shape to calculate the contact angle at the three-phase contact points on both sides of the droplet.
-
Multiple Measurements: To ensure statistical relevance, perform measurements at a minimum of three different locations on each substrate. Prepare and measure at least three replicate substrates.
-
Data Recording: Record the contact angle values for each measurement. Calculate the average contact angle and the standard deviation.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present contact angle data for surfaces treated with decyl-chain silanes. Note that the data presented here is based on literature values for similar long-chain alkylsilanes and serves as an expected range.
| Substrate Material | Silane Treatment | Silane Concentration (v/v) | Curing Temperature (°C) | Curing Time (min) | Average Water Contact Angle (°) | Standard Deviation (°) |
| Glass | Untreated (Cleaned) | N/A | N/A | N/A | < 20 | ± 2 |
| Glass | This compound | 2% in Isopropanol | 120 | 60 | ~105 - 115 | ± 3 |
| Silicon Wafer | Untreated (Cleaned) | N/A | N/A | N/A | < 10 | ± 2 |
| Silicon Wafer | This compound | 2% in Isopropanol | 120 | 60 | ~105 - 115 | ± 3 |
Note: The contact angle values for this compound are expected values based on data for other decyl- and dodecyl-silanes. Actual values may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and measurement of silane-treated surfaces.
Caption: Workflow for surface preparation, silanization, and contact angle measurement.
Silanization Reaction on a Hydroxylated Surface
The following diagram illustrates the chemical reaction of this compound with a hydroxylated surface.
Caption: Simplified reaction of this compound with a surface.
Troubleshooting and Considerations
-
Low Contact Angle: If the contact angle is lower than expected, it could be due to incomplete surface cleaning, impure solvent, or degradation of the silane. Ensure all cleaning steps are performed meticulously and use fresh, anhydrous solvents.
-
High Variability in Measurements: Inconsistent contact angles across the surface can indicate non-uniform silane coating. Ensure complete immersion and adequate rinsing. The cleanliness of the substrate is also a major factor in uniformity.
-
Safety Precautions: Always handle silanes and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
Conclusion
This application note provides a comprehensive protocol for the preparation of hydrophobic surfaces using this compound and the subsequent characterization of their wettability through contact angle measurements. By following these procedures, researchers can achieve consistent and reproducible results, enabling the precise engineering of surface properties for a wide range of applications.
References
Troubleshooting & Optimization
How to avoid aggregation in Decyltris[(propan-2-yl)oxy]silane solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation in Decyltris[(propan-2-yl)oxy]silane solutions during their experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Solution becomes cloudy or hazy shortly after preparation. | Visible turbidity or precipitation in the solution. | Rapid hydrolysis and condensation of the silane. | 1. pH Control: Adjust the pH of the solution to a mildly acidic range (3-4) to control the condensation rate.[1][2] 2. Solvent System: Prepare the solution in a dry, aprotic solvent or a co-solvent system of isopropanol and water to improve stability.[3][4] 3. Temperature: Prepare and store the solution at a low temperature (e.g., in an ice bath) to slow down reaction kinetics.[5][6] |
| Formation of a gel or solid precipitate over time. | The solution viscosity increases significantly, leading to gelation. | Advanced self-condensation of silanol groups forming a cross-linked siloxane network. | 1. Lower Concentration: Use a lower concentration of the silane to reduce the likelihood of intermolecular condensation.[2] 2. Storage Conditions: Store the prepared solution at a low temperature and protected from moisture.[7] 3. Use of Stabilizers: Consider the addition of a polymeric stabilizer, such as polyvinylpyrrolidone (PVP), to inhibit aggregation.[8] |
| Inconsistent experimental results or poor surface coating. | Variability in surface modification, leading to unreliable outcomes. | Presence of pre-existing aggregates in the solution that interfere with uniform surface reaction. | 1. Fresh Solution: Always use freshly prepared solutions for critical applications. 2. Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) immediately before use to remove any small aggregates. 3. Analytical Verification: If possible, analyze the solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates before use. |
Frequently Asked Questions (FAQs)
Solution Preparation and Stability
Q1: What is the primary cause of aggregation in this compound solutions?
Aggregation is primarily caused by the hydrolysis of the isopropoxy groups to form reactive silanol groups (Si-OH). These silanols then undergo condensation reactions with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and larger aggregates.[6][9]
Q2: How does pH affect the stability of the silane solution?
The pH of the solution is a critical factor in controlling the rates of hydrolysis and condensation. Silanols are generally most stable at a pH of around 3.[1] In both acidic (pH < 3) and alkaline (pH > 5) conditions, the rate of hydrolysis increases.[6][9] However, the condensation mechanism differs: acid catalysis tends to produce more linear, open structures, while base catalysis leads to more compact, branched structures.[2][9] For controlled hydrolysis and to minimize rapid aggregation, a mildly acidic pH of 3-4 is often recommended.[2]
Q3: What is the recommended solvent for preparing this compound solutions?
To prevent premature hydrolysis and aggregation, this compound should ideally be dissolved in a dry, aprotic solvent such as toluene or hexane.[3] If an aqueous solution is required for the application, a co-solvent system of isopropanol (the same alcohol as the alkoxy group to prevent transesterification) and water is recommended.[3][4] A common starting point is a mixture of 72% alcohol, 20% silane, and 8% water.[4]
Q4: How does temperature influence the stability of the solution?
Higher temperatures accelerate both the hydrolysis and condensation reactions, leading to faster aggregation.[5][6][10] It is advisable to prepare and handle the solution at room temperature or below. For short-term storage, refrigeration can help to slow down the aggregation process.[7]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
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In a clean, dry glass container, add 72 mL of isopropanol.
-
While stirring, add 20 mL of this compound to the isopropanol.
-
In a separate container, prepare 8 mL of deionized water.
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Adjust the pH of the water to 3.5 using a dilute solution of acetic acid.
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Slowly add the acidified water to the isopropanol-silane mixture while stirring continuously.
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Continue stirring for approximately 30-60 minutes to allow for controlled hydrolysis.
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Use the solution promptly after preparation for best results.
Protocol 2: Monitoring Aggregation using UV-Vis Spectrophotometry
While not a direct measure of aggregation, an increase in turbidity can be monitored as an indicator of aggregation.
-
Prepare the this compound solution as described in Protocol 1.
-
Immediately after preparation, measure the absorbance of the solution at a wavelength of 500 nm using a UV-Vis spectrophotometer. Use the solvent system as the blank.
-
Record the absorbance at regular time intervals (e.g., every 15 minutes) while keeping the solution under the desired experimental conditions (e.g., temperature, exposure to air).
-
An increase in absorbance over time indicates an increase in turbidity, which is suggestive of aggregation.
Visualizing Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 5. pcimag.com [pcimag.com]
- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decyltris[(propan-2-yl)oxy]silane Surface Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and quality of Decyltris[(propan-2-yl)oxy]silane surface coatings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound coating not adhering properly to the substrate?
Poor adhesion is a common issue that can arise from several factors, primarily related to substrate preparation and reaction conditions.
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Inadequate Substrate Cleaning: The substrate surface must be meticulously clean and free of organic residues, dust, or other contaminants that can interfere with the covalent bonding of the silane.[1]
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Insufficient Surface Activation: For the silane to react, the substrate surface needs to have a sufficient density of hydroxyl (-OH) groups. Many substrates, like silicon wafers, naturally have a native oxide layer with hydroxyl groups, but their density can be increased for better coating.
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Incorrect Reaction Environment: The presence of excess water in the reaction solution can lead to premature hydrolysis and self-condensation of the silane in the solution rather than on the substrate surface. Conversely, an environment that is too dry can hinder the initial hydrolysis step necessary for the reaction to proceed.[1]
Troubleshooting Steps:
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Rigorous Cleaning Protocol: Implement a multi-step cleaning process. This can include sonication in a series of solvents such as acetone, isopropanol, and deionized water.
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Surface Activation: For siliceous substrates, treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to UV/Ozone or oxygen plasma can effectively generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
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Control Reaction Environment: Conduct the coating process in a controlled environment, such as a glove box with controlled humidity.
2. The reaction time for my surface coating is too slow. How can I accelerate it?
The reaction of this compound with a surface is a two-step process: hydrolysis of the isopropoxy groups to form silanols, followed by condensation with surface hydroxyl groups and adjacent silanol molecules. The rate of these reactions can be influenced by several factors.
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Temperature: Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation.
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pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The reaction is slowest at a neutral pH of around 7. Adjusting the pH to be slightly acidic or basic can significantly increase the reaction rate.[2]
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Catalyst: The use of an acid or base catalyst can accelerate the hydrolysis reaction.
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Water Content: A certain amount of water is necessary for the hydrolysis of the isopropoxy groups. The optimal amount will depend on the specific solvent and reaction conditions.
Optimization Strategies:
-
Increase Temperature: If compatible with your substrate and solvent, moderately increasing the reaction temperature can shorten the required reaction time.
-
Adjust pH: For non-aqueous solvent systems, the addition of a trace amount of an acid (e.g., acetic acid) or a base (e.g., ammonia) can act as a catalyst.
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Optimize Water Concentration: In anhydrous solvents, the presence of a small, controlled amount of water is crucial for hydrolysis to occur. This can often be sourced from the residual water on the substrate surface after activation.
3. My coated surface appears hazy or has visible aggregates. What is the cause?
A hazy appearance or the presence of aggregates on the surface is typically a sign of uncontrolled polymerization of the silane in the bulk solution, which then deposits on the surface rather than forming a uniform monolayer.
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Excess Water in Solution: Too much water in the reaction solution will cause the this compound to hydrolyze and condense with itself, forming polysiloxane particles in the solution.
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High Silane Concentration: A high concentration of the silane can also promote self-polymerization in the solution.
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Extended Reaction Time: Leaving the substrate in the silane solution for an excessively long period can lead to the deposition of polymerized silane from the solution onto the surface.
Preventative Measures:
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Use Anhydrous Solvents: Employing anhydrous solvents and minimizing exposure to atmospheric moisture can help prevent premature polymerization in the solution.
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Optimize Silane Concentration: Use a dilute solution of the silane (typically in the range of 1-5% by volume).
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Control Immersion Time: Determine the optimal immersion time for monolayer formation through experimentation and avoid unnecessarily long reaction times.
4. How can I achieve a uniform and consistent coating?
Consistency in your coating process is key to obtaining reproducible results.
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Consistent Substrate Preparation: Use a standardized and repeatable protocol for cleaning and activating your substrates.
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Controlled Deposition Environment: Maintain consistent temperature, humidity, and immersion times for each experiment.
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Fresh Silane Solution: Prepare the silane solution fresh before each use, as the silane can hydrolyze and polymerize over time once exposed to ambient moisture.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and their effects on the coating process. Note that the optimal values for your specific application may vary and should be determined experimentally.
Table 1: Factors Influencing Reaction Time of Alkoxysilane Coatings
| Parameter | Effect on Reaction Time | Typical Range | Notes |
| Temperature | Higher temperature decreases reaction time | 20°C - 80°C | Substrate and solvent stability must be considered. |
| pH of Solution | Acidic or basic pH decreases reaction time | pH 3-5 or pH 8-10 | Neutral pH (~7) results in the slowest reaction.[2] |
| Silane Concentration | Higher concentration can decrease reaction time | 0.1% - 5% (v/v) | High concentrations risk solution polymerization. |
| Water Content | Essential for hydrolysis; excess can be detrimental | Trace amounts to a few percent | Optimal amount depends on the solvent and desired reaction rate. |
| Catalyst | Addition of acid or base decreases reaction time | Trace amounts | Care must be taken to avoid over-catalysis and solution gelation. |
Table 2: Representative Hydrolysis and Condensation Rates for Trialkoxysilanes
| Silane Type | Condition | Rate Constant (k) | Reference |
| General Trialkoxysilane | Acid-catalyzed hydrolysis | Can be orders of magnitude faster than at neutral pH | [2] |
| General Trialkoxysilane | Base-catalyzed hydrolysis | Can be orders of magnitude faster than at neutral pH | [2] |
| Octyltriethoxysilane | SAM formation on silica | Total surface coverage within 16 minutes | [3][4] |
| Octadecyltrimethoxysilane | Monolayer gelation at air/water interface | ~30 hours without additives |
Experimental Protocols
Protocol 1: Standard Procedure for this compound Surface Coating
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Substrate Preparation:
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Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.
-
Dry the substrate with a stream of dry nitrogen gas.
-
Activate the surface by treating with an oxygen plasma for 5 minutes or by immersing in a freshly prepared piranha solution for 15 minutes.
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Rinse the activated substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Silane Solution Preparation:
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In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane). Prepare this solution immediately before use.
-
-
Surface Coating:
-
Immerse the cleaned and activated substrate into the silane solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) in a controlled environment (e.g., a nitrogen-filled glove box) to prevent exposure to atmospheric moisture.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Characterization of the Coated Surface
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity of the surface, which is indicative of a successful coating. A high contact angle (typically >100°) suggests a well-formed, dense monolayer.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess the uniformity and smoothness of the coating. A well-formed monolayer should result in a smooth surface with low roughness.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of silicon and carbon from the decylsilane.
Visualizing the Process and Logic
The following diagrams illustrate the key chemical reactions, the experimental workflow, and a troubleshooting decision tree.
Caption: Chemical pathway for silane surface coating.
References
- 1. advancedcoating.com [advancedcoating.com]
- 2. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separating Octadecyltrimethoxysilane Hydrolysis and Condensation at the Air/Water Interface through Addition of Methyl Stearate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor quality Decyltris[(propan-2-yl)oxy]silane monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyltris[(propan-2-yl)oxy]silane for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound monolayer formation?
A1: The formation of a this compound self-assembled monolayer (SAM) is a multi-step process involving the hydrolysis of the silane headgroup and its subsequent condensation onto a hydroxylated substrate. The process begins with the hydrolysis of the (propan-2-yl)oxy groups in the presence of trace amounts of water, forming reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Through lateral polymerization with neighboring silane molecules, a densely packed, organized monolayer is formed.[1][2][3]
Q2: What are the key factors influencing the quality of the monolayer?
A2: Several factors critically influence the quality of the resulting monolayer. These include the cleanliness and hydroxylation of the substrate, the concentration of the silane solution, the purity of the solvent, the amount of water present during the reaction, the reaction time, and the temperature.[1][4] Meticulous control over these parameters is essential for achieving a uniform and defect-free monolayer.
Q3: What is the difference between solution-phase and vapor-phase deposition for this silane?
A3: Both solution-phase and vapor-phase deposition can be used to form this compound monolayers.
-
Solution-phase deposition involves immersing the substrate in a dilute solution of the silane in an anhydrous organic solvent. It is a technically simpler method but is highly sensitive to trace amounts of water, which can cause aggregation of the silane in the solution, leading to a non-uniform surface.[5][6]
-
Vapor-phase deposition exposes the substrate to the silane vapor in a controlled environment, often under reduced pressure or elevated temperature. This method can produce more ordered and uniform monolayers as it minimizes the problem of silane aggregation in solution.[5][6]
Q4: How can I characterize the quality of my this compound monolayer?
A4: Several analytical techniques can be employed to assess the quality of the monolayer:
-
Contact Angle Goniometry: Measures the static water contact angle on the surface. A high contact angle is indicative of a hydrophobic and well-formed monolayer.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and presence of aggregates.
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Ellipsometry: Measures the thickness of the monolayer, which should be consistent with the length of the decyl chain for a well-oriented monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of the silane monolayer.
Troubleshooting Guide
Issue 1: Hazy or Visibly Uneven Monolayer
| Possible Cause | Suggested Solution |
| Silane Aggregation in Solution: Excess water in the solvent or on the substrate can cause premature hydrolysis and polymerization of the silane in the bulk solution, leading to the deposition of aggregates rather than a monolayer.[7] | Use anhydrous solvents and ensure the substrate is thoroughly dried before immersion. Prepare the silane solution immediately before use. Consider using vapor-phase deposition to avoid solution-based aggregation.[6][8] |
| Contaminated Substrate: Organic or particulate contamination on the substrate surface will interfere with the self-assembly process. | Implement a rigorous substrate cleaning procedure. For silicon-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is effective for removing organic residues and hydroxylating the surface.[8][9] |
| High Silane Concentration: A high concentration of the silane in the deposition solution can promote multilayer formation and aggregation. | Optimize the silane concentration. Typically, concentrations in the range of 1-5 mM are used for solution-phase deposition.[10] |
Issue 2: Low Water Contact Angle
| Possible Cause | Suggested Solution |
| Incomplete Monolayer Formation: The reaction time may be too short for a complete, densely packed monolayer to form. | Increase the deposition time. The formation of a well-ordered monolayer can take several hours.[11] |
| Poor Substrate Hydroxylation: An insufficient number of hydroxyl groups on the substrate surface will result in a low density of covalently attached silane molecules.[8] | Ensure the substrate is properly activated (hydroxylated) before silanization. For silicon-based substrates, treatment with piranha solution or UV-ozone can increase the density of surface hydroxyl groups.[4][8] |
| Sub-optimal Curing/Annealing: After deposition, a curing step is often necessary to drive the condensation reaction and form stable covalent bonds. | After rinsing off excess silane, cure the coated substrate in an oven. Typical curing temperatures range from 100-120°C.[1] |
Issue 3: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Variable Environmental Conditions: The ambient humidity and temperature can significantly affect the silanization process, especially the hydrolysis step.[12][13] | Perform the deposition in a controlled environment, such as a glove box with controlled humidity, to ensure consistent results. |
| Inconsistent Substrate Preparation: Variations in the cleaning and activation of the substrate will lead to variability in the final monolayer quality. | Standardize the substrate preparation protocol, including the duration and temperature of cleaning and activation steps. |
| Age of Silane Reagent: Silanes are sensitive to moisture and can degrade over time if not stored properly. | Use fresh silane and store it under anhydrous and inert conditions (e.g., in a desiccator or under nitrogen/argon). |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Silane Concentration (Solution Phase) | 1 - 10 mM | Higher concentrations can lead to aggregation.[10] |
| Deposition Time (Solution Phase) | 30 min - 24 hours | Longer times generally lead to more ordered monolayers.[1][11] |
| Deposition Temperature (Vapor Phase) | Room Temperature to 150°C | Optimal temperature depends on the specific silane and substrate.[6] |
| Curing/Annealing Temperature | 100 - 130°C | Helps to remove physisorbed molecules and promote covalent bonding.[1] |
| Curing/Annealing Time | 30 - 90 min |
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer)
-
Initial Cleaning: Sonicate the silicon wafer in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the wafer under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Solution): Immerse the wafer in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 90-100°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the wafer with copious amounts of deionized water.
-
Final Drying: Dry the wafer again under a stream of high-purity nitrogen gas. The substrate is now hydrophilic and ready for silanization.[4][8]
Protocol 2: Solution-Phase Deposition of this compound
-
Solvent Preparation: Use an anhydrous solvent such as toluene or hexane.
-
Solution Preparation: In a clean, dry glass container, prepare a 1-5 mM solution of this compound in the anhydrous solvent. Prepare the solution immediately before use.
-
Immersion: Immerse the freshly prepared hydroxylated substrate into the silane solution.
-
Incubation: Allow the self-assembly to proceed for 2-24 hours in a controlled, low-humidity environment.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed silane molecules.
-
Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.[1]
Visualizations
Caption: Experimental workflow for the formation and characterization of a this compound monolayer.
Caption: Troubleshooting logic for common issues encountered during this compound monolayer formation.
References
- 1. forest.go.kr [forest.go.kr]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. bioforcenano.com [bioforcenano.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Deposition of Decyltris[(propan-2-yl)oxy]silane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of humidity in the deposition of Decyltris[(propan-2-yl)oxy]silane. It is intended for researchers, scientists, and drug development professionals utilizing silanization techniques for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of humidity in the deposition of this compound?
A1: Humidity, or the presence of water vapor, is essential for the silanization process. It facilitates the hydrolysis of the isopropoxy groups (-OCH(CH₃)₂) on the silane molecule to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface (e.g., glass, silicon oxide) and with each other to form a stable, covalently bonded siloxane network (Si-O-Si).[1][2] An appropriate amount of water is therefore necessary to initiate the surface reaction.
Q2: What are the consequences of excessively high humidity during deposition?
A2: If the relative humidity (RH) is too high, the silane molecules can undergo premature and excessive hydrolysis and self-condensation in the vapor or liquid phase before they reach the substrate.[3] This leads to the formation of siloxane polymers and aggregates in the solution or gas phase.[3][4] These aggregates can then deposit on the surface, resulting in a thick, uneven, and poorly adhered coating, often appearing as a white residue. This process, known as bulk polymerization, is a common cause of failed or irreproducible silanization experiments.[3][4]
Q3: What happens if the humidity is too low during the deposition process?
A3: Insufficient humidity results in incomplete hydrolysis of the silane's alkoxy groups. This scarcity of water molecules, both in the environment and adsorbed on the substrate surface, limits the formation of the necessary silanol intermediates.[3] Consequently, the reaction with the surface hydroxyl groups is inefficient, leading to a sparse, incomplete monolayer with poor surface coverage and suboptimal hydrophobicity.
Q4: How does humidity affect the final thickness of the deposited silane layer?
A4: Humidity has a direct and significant impact on layer thickness. Studies on similar silanes have shown that increasing relative humidity generally increases the thickness of the deposited film. For example, one study on butyl- and methyl-siloxane films demonstrated that increasing the relative humidity from 0% to 100% led to an increase in the irreversibly adsorbed layer thickness from 1 to 12 monolayers.[5] This is because higher water availability promotes more extensive condensation and polymerization reactions.
Q5: How can I effectively control humidity in my deposition setup?
A5: Controlling humidity is crucial for reproducible results. Common methods include:
-
Vapor Phase Deposition: Conducting the deposition in a controlled environment like a vacuum desiccator, glove box, or a dedicated chemical vapor deposition (CVD) chamber is highly recommended.[6][7] The chamber can be purged with a dry, inert gas (e.g., nitrogen or argon) to establish a baseline, and then a controlled amount of moisture can be introduced.
-
Liquid Phase Deposition: Using anhydrous solvents is critical to minimize water content. However, liquid-phase depositions are notoriously sensitive to ambient laboratory humidity, and results can vary significantly depending on environmental conditions.[4] Performing the procedure in a glove box with controlled humidity is the most reliable approach.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Humidity | Suggested Solution(s) |
| Inconsistent or Patchy Coating | Fluctuations in ambient humidity during deposition.Insufficient surface-adsorbed water for uniform reaction initiation. | Perform the deposition in a sealed, controlled environment (desiccator or glove box).Ensure the substrate is properly cleaned and hydroxylated to have a uniform layer of surface hydroxyl groups, which helps in adsorbing a consistent initial water layer. |
| Poor Hydrophobicity (Low Water Contact Angle) | Low Humidity: Incomplete hydrolysis and condensation, leading to a sparse monolayer with exposed substrate.Extremely High Humidity: A disordered, non-uniform layer may form that does not present a dense hydrophobic tail layer. | Increase the relative humidity in the deposition chamber to ensure sufficient water for hydrolysis.If humidity was too high, reduce it to prevent bulk polymerization and allow for the formation of an ordered monolayer. |
| White Residue or Aggregates on the Surface | High Humidity: Excessive water has caused the silane to hydrolyze and polymerize in the gas/liquid phase before depositing on the surface.[3][4] | Drastically reduce the relative humidity in the deposition chamber.For liquid-phase deposition, use fresh anhydrous solvents and minimize exposure to air.Consider switching to a vapor-phase deposition method for better control.[4] |
| Poor Adhesion of the Silane Layer | Low Humidity: Insufficient formation of covalent Si-O-Substrate bonds due to incomplete hydrolysis.High Humidity: The silane polymerizes and physically deposits on the surface rather than covalently bonding to it. | Optimize the humidity to a moderate level that promotes hydrolysis at the surface without causing bulk polymerization.Ensure the substrate is scrupulously clean and activated (hydroxylated) to provide sufficient reaction sites.[8] |
Quantitative Data Summary
The following table summarizes findings from studies on similar silane compounds, illustrating the quantitative effect of humidity on deposition characteristics.
| Silane Type | Substrate | Deposition Method | Relative Humidity (RH) | Observed Effect | Source |
| Butyltrimethoxysilane (BTMS) | Iron | Vapor Phase | 0% → 100% | Irreversibly adsorbed layer thickness increased from ~1 to 12 monolayers. | [5] |
| Octadecyltrichlorosilane (OTS) | Not Specified | Liquid Phase (in cyclohexane) | < 18% | No significant conversion of silane to silanol observed over 11 days. | [3] |
| Octadecyltrichlorosilane (OTS) | Not Specified | Liquid Phase (in cyclohexane) | 83% | Complete conversion of silane to silanol observed after 2 days. | [3] |
| 3-glycidoxypropyltrimethoxy silane | Aluminum | Not Specified | 40% → 90% | The amount of adherent silane decreased as humidity increased. | [9] |
Experimental Protocols
Protocol 1: Vapor Phase Deposition in a Controlled Environment
This protocol is recommended for achieving reproducible, high-quality monolayers.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., via sonication in solvents, piranha solution, or plasma treatment) to remove organic contaminants and ensure the surface is hydroxylated. Dry the substrate completely with a stream of dry nitrogen or in an oven.
-
Setup: Place the cleaned substrates inside a vacuum desiccator or a dedicated deposition chamber. Alongside the substrates, place a small, open container with a specific volume of the this compound.
-
Humidity Control:
-
To establish a baseline, evacuate the chamber and backfill with a dry inert gas (e.g., Argon or Nitrogen).
-
To introduce a controlled amount of humidity, a saturated salt solution can be placed in the chamber, or the inert gas can be bubbled through water before entering the chamber. The choice of salt solution determines the equilibrium relative humidity.
-
-
Deposition: Seal the chamber and allow the silane to evaporate, creating a saturated vapor. The deposition is typically carried out for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures.
-
Curing: After deposition, remove the substrates and rinse them thoroughly with an anhydrous solvent (e.g., hexane or toluene) to remove any physisorbed molecules. Cure the coated substrates in an oven (typically ~120°C for 1 hour) to drive the condensation reaction to completion and remove residual water.[7]
-
Storage: Store the silanized substrates in a dry, inert environment.
Protocol 2: Liquid Phase Deposition
While simpler, this method is more sensitive to ambient humidity.[4]
-
Substrate Preparation: Clean and dry the substrate as described in the vapor phase protocol.
-
Solution Preparation: In a glove box or under a dry, inert atmosphere, prepare a dilute solution (typically 0.1-2% v/v) of this compound in a high-purity anhydrous solvent (e.g., toluene or hexane).
-
Deposition: Immerse the cleaned substrates in the silane solution for a defined period, typically ranging from 30 minutes to several hours. Gentle agitation can promote uniform coating. The entire process should be shielded from atmospheric moisture.
-
Rinsing and Curing: Remove the substrates from the solution and rinse them extensively with fresh anhydrous solvent to remove excess silane. Cure the substrates in an oven as described in the vapor phase protocol.
Visualizations
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hms.harvard.edu [hms.harvard.edu]
- 8. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decyltris[(propan-2-yl)oxy]silane Adhesion
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for cleaning substrates to ensure optimal adhesion and formation of a high-quality Decyltris[(propan-2-yl)oxy]silane self-assembled monolayer (SAM).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning so critical before silanization?
A1: The adhesion and proper formation of a silane monolayer depend on a chemical reaction between the silane molecules and hydroxyl (-OH) groups on the substrate surface.[1] Substrate cleaning is critical for two main reasons:
-
Removal of Contaminants: Surfaces are often covered with organic residues (oils, grease), dust, and other impurities that prevent the silane from reaching and reacting with the surface.[2][3]
-
Surface Activation (Hydroxylation): Aggressive cleaning methods do more than just clean; they "activate" the surface by increasing the density of hydroxyl groups.[4][5] A high density of -OH groups is essential for forming a dense, well-ordered, and covalently bonded silane monolayer.
Q2: How can I verify that my substrate is clean enough for silanization?
A2: The most common and effective method is by measuring the static water contact angle.[6][7] A clean, hydroxylated surface is highly hydrophilic, meaning it has a high surface energy. A droplet of deionized water will spread out on such a surface, resulting in a very low contact angle, typically less than 10-15°.[6] A high contact angle indicates the presence of hydrophobic organic contaminants.[8]
Q3: Which cleaning method is best for my substrate (e.g., glass vs. silicon)?
A3: The choice depends on the substrate material and the level of cleanliness required.
-
For Glass and Silicon Wafers: Piranha solution is highly effective for removing organic residues and creating a densely hydroxylated surface.[4][9]
-
For Silicon Wafers (Semiconductor Grade): The RCA clean is the industry standard. It's a multi-step process designed to remove organic, ionic, and metallic contaminants systematically.[2][10][11]
-
For Sensitive Substrates: UV-Ozone cleaning is a gentler, dry-process alternative that effectively removes organic contaminants and increases surface energy without using harsh chemicals.[12][13][14]
Q4: What are the most common sources of contamination that lead to poor silanization?
A4: Contamination can come from various sources, including oils from handling, atmospheric dust, residual solvents from previous steps, and plasticizers from storage containers.[3][15] Even a seemingly clean surface will quickly adsorb a layer of organic contaminants from the ambient air.[6]
Q5: Why is a hydrophilic surface necessary for forming a hydrophobic silane layer?
A5: It's a chemical necessity. The this compound molecule has a reactive head (the silane part) and a non-reactive, hydrophobic tail (the decyl chain). The silane head needs to react with the hydrophilic hydroxyl (-OH) groups on the clean substrate to form strong, covalent Si-O-Si bonds.[1][16] Once these bonds are formed, the long decyl chains orient away from the surface, creating the desired stable, hydrophobic layer.
Section 2: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Adhesion / Delamination | 1. Inadequate Cleaning: Organic contaminants are preventing the silane from bonding to the substrate.[3]2. Insufficient Hydroxylation: The surface lacks enough reactive -OH sites for covalent bonding.3. Moisture Contamination: Water in the silanization solvent can cause the silane to polymerize in the solution before it reaches the surface.[17] | 1. Re-clean the substrate using a more aggressive method (e.g., Piranha or UV-Ozone).2. Ensure the final rinse is with high-purity deionized water and the substrate is thoroughly dried (e.g., in an oven or with a stream of dry nitrogen).3. Use anhydrous (dry) solvents for the silanization step and perform the reaction in a low-humidity environment (e.g., a glove box or desiccator). |
| Non-Uniform Coating / Hazy Appearance | 1. Uneven Cleaning: Contaminants were not removed uniformly across the surface.2. Re-contamination: The substrate was exposed to contaminants after cleaning but before silanization.3. Incorrect Silane Concentration: A solution that is too concentrated can lead to uncontrolled polymerization and multilayer formation.[18] | 1. Ensure the entire substrate is fully submerged and agitated during all cleaning and rinsing steps.2. Minimize the time between cleaning, drying, and silanization. Handle substrates only with clean, metal tweezers.3. Prepare a fresh, dilute solution of the silane (typically 1-2% in an appropriate anhydrous solvent).[17] |
| High Water Contact Angle After Silanization | 1. Incomplete Monolayer: The silane did not form a dense, complete layer, leaving patches of the hydrophilic substrate exposed.2. Poor Silane Quality: The silane reagent may have hydrolyzed due to improper storage. | 1. Review and optimize the entire cleaning and silanization protocol. Increase the silanization reaction time or temperature if appropriate.2. Use a fresh, unopened bottle of silane or one that has been stored properly under an inert atmosphere. |
| Substrate Has Residue After Piranha Clean | 1. Heavy Initial Contamination: Piranha solution can react violently with large amounts of organic material (like photoresist), potentially forming an insoluble residue.[4][5] | 1. Always perform a pre-clean with solvents (e.g., acetone, isopropanol) to remove the bulk of organic contamination before using Piranha solution.[4] |
Section 3: Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, an apron, and a face shield, when handling the chemicals mentioned below. Perform these procedures in a certified chemical fume hood.
Protocol 1: Piranha Solution Cleaning (for Glass/Silicon)
This aggressive cleaning method is highly effective at removing organic residues and hydroxylating surfaces.
-
Pre-Cleaning: Rinse the substrate with acetone, followed by isopropanol, and finally deionized (DI) water to remove gross organic contamination. Dry with a stream of nitrogen.
-
Piranha Solution Preparation: In a clean glass beaker, prepare the Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) .[5] Caution: This mixture is highly exothermic and corrosive.[4]
-
Immersion: Carefully immerse the substrates into the solution using Teflon tweezers. The solution will be hot (often >100°C).[4]
-
Cleaning: Leave the substrates in the solution for 10-15 minutes.[5]
-
Rinsing: Remove the substrates and rinse them copiously with DI water.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen or by baking in an oven at 110-120°C. Use immediately.
Protocol 2: RCA Clean (for Silicon Wafers)
This is the standard multi-step process for achieving semiconductor-grade cleanliness.[2]
-
SC-1 (Organic and Particle Removal):
-
Optional HF Dip (Oxide Strip):
-
To remove the thin oxide layer grown during SC-1, dip the wafers in a dilute hydrofluoric acid (HF) solution (e.g., 1:100 HF:H₂O) for 1 minute.[20]
-
Rinse thoroughly with DI water.
-
-
SC-2 (Ionic and Metal Removal):
-
Drying: Dry the wafers using a spin dryer or with a stream of high-purity nitrogen.
Protocol 3: UV-Ozone Cleaning
A dry, non-destructive method for removing organic contaminants.[12]
-
Pre-Cleaning: Rinse the substrate with acetone and isopropanol to remove heavy oils or particulates. Dry with nitrogen.
-
Placement: Place the substrate in the UV-Ozone cleaner chamber, typically a few millimeters away from the UV lamp.
-
Exposure: Turn on the UV lamp. The UV light has two primary wavelengths: 185 nm, which generates ozone (O₃) from oxygen, and 254 nm, which excites organic molecules.[21] The combination of UV and ozone breaks down organic contaminants into volatile compounds (CO₂, H₂O).[14]
-
Duration: A typical cleaning cycle lasts 5-15 minutes.[22] The optimal time can be determined by checking the water contact angle.
-
Post-Treatment: Remove the substrate. It is ready for use immediately. No rinsing is required.
Section 4: Data and Visualizations
Comparison of Substrate Cleaning Methods
| Method | Typical Substrates | Mechanism | Pros | Cons / Safety | Expected Post-Clean Water Contact Angle |
| Piranha Solution | Glass, Silicon Wafers | Strong chemical oxidation and hydroxylation.[5] | Highly effective at removing organics; creates a very hydrophilic surface. | Extremely corrosive and reactive; can explode if mixed with organic solvents; short solution lifetime.[4] | < 10° |
| RCA Clean | Silicon Wafers | Multi-step removal of organics (SC-1) and metallics (SC-2).[11] | Industry standard for semiconductor processing; highly effective and reproducible.[2] | Complex, multi-step process; uses hazardous chemicals.[20] | < 10° |
| UV-Ozone | Glass, Silicon, Metals, Polymers | Photo-sensitized oxidation using UV light and ozone.[21] | Dry, gentle process; no chemical waste; effective for final cleaning.[13][14] | Less effective for heavy contamination; requires specialized equipment. | < 15° |
Diagrams
Caption: General workflow for substrate preparation before silanization.
Caption: Troubleshooting flowchart for common silanization issues.
References
- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 2. RCA Cleaning Process: Chemicals and Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. advancedcoating.com [advancedcoating.com]
- 4. researchgate.net [researchgate.net]
- 5. purdue.atlassian.net [purdue.atlassian.net]
- 6. biolinscientific.com [biolinscientific.com]
- 7. nanoscience.com [nanoscience.com]
- 8. nanoscience.com [nanoscience.com]
- 9. surfmods.jp [surfmods.jp]
- 10. modutek.com [modutek.com]
- 11. electramet.com [electramet.com]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
- 14. samcointl.com [samcointl.com]
- 15. Substrate Cleaning [utep.edu]
- 16. Silanization - HPF Minerals [hpfminerals.com]
- 17. gelest.com [gelest.com]
- 18. researchgate.net [researchgate.net]
- 19. inrf.uci.edu [inrf.uci.edu]
- 20. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 21. ossila.com [ossila.com]
- 22. researchgate.net [researchgate.net]
Preventing multilayer formation in Decyltris[(propan-2-yl)oxy]silane SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing multilayer formation during the deposition of Decyltris[(propan-2-yl)oxy]silane self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for SAMs?
This compound is an organosilane molecule used to form self-assembled monolayers on hydroxylated surfaces such as silicon wafers with a native oxide layer, glass, or other metal oxides. The decyl group provides a hydrophobic, low-energy surface, while the tris(isopropoxy)silane headgroup reacts with surface hydroxyls to form a stable, covalent siloxane bond. These SAMs are utilized in a variety of applications, including surface passivation, as templates for crystal growth, and in the fabrication of biosensors and microelectronics.
Q2: What is multilayer formation and why is it undesirable?
Multilayer formation refers to the uncontrolled polymerization of silane molecules both on the substrate surface and in solution, leading to the deposition of a film thicker than a single molecular layer. This is undesirable as it results in a disordered, rough surface with inconsistent properties, defeating the purpose of creating a well-defined, functional interface. For most applications requiring precise control over surface chemistry and topography, a uniform monolayer is essential.
Q3: What are the primary causes of multilayer formation with trialkoxysilanes like this compound?
The primary cause of multilayer formation is an excess of water in the reaction environment. Water is necessary to hydrolyze the isopropoxy groups to form reactive silanols. However, too much water leads to rapid hydrolysis and subsequent condensation of the silane molecules in solution before they can assemble on the surface. This solution-phase polymerization results in the deposition of aggregates and multilayers. Other contributing factors include high silane concentration, prolonged immersion times, and impurities in the solvent or on the substrate.
Q4: How can I characterize the resulting SAM to determine if it is a monolayer or a multilayer?
Several surface analysis techniques can be used to characterize the thickness and quality of your SAM:
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface and can provide a precise measurement of the film thickness. A monolayer of decylsilane should have a thickness in the range of 1.2-1.7 nm.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A well-formed monolayer will be very smooth with a low root-mean-square (RMS) roughness, while multilayers will appear as aggregates or a rougher, more heterogeneous surface.
-
Contact Angle Goniometry: The static water contact angle is sensitive to the surface chemistry. A well-ordered, hydrophobic decylsilane monolayer should exhibit a high water contact angle (typically >100°). A lower contact angle may indicate a disordered or incomplete layer, while a variable contact angle across the surface could suggest heterogeneity due to multilayer formation.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface and can provide information about the chemical state of the silicon and oxygen, helping to distinguish between a monolayer and a thicker polysiloxane film.
Troubleshooting Guide: Preventing Multilayer Formation
Issue: My SAM is showing evidence of multilayer formation (e.g., high thickness in ellipsometry, visible aggregates in AFM).
This guide provides a systematic approach to troubleshoot and prevent multilayer formation.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Excess Water in Solvent | Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). | Trialkoxysilanes are highly sensitive to water. Even trace amounts of water in the deposition solvent can lead to premature hydrolysis and polymerization in the bulk solution, which then deposits onto the substrate as a multilayer. |
| High Silane Concentration | Reduce the concentration of this compound in the deposition solution. | High concentrations increase the probability of intermolecular condensation in the solution phase before the molecules have a chance to organize on the surface. A lower concentration slows down the overall reaction kinetics, favoring surface-mediated assembly.[1] |
| Prolonged Immersion Time | Optimize the immersion time. Start with shorter deposition times and incrementally increase. | While a certain amount of time is necessary for a complete monolayer to form, excessively long immersion times can promote the growth of multilayers, especially if other conditions (like water content) are not ideal. |
| Contaminated Substrate | Ensure rigorous substrate cleaning and hydroxylation. | An improperly cleaned surface will have patches that are not reactive, leading to non-uniform SAM formation. A well-hydroxylated surface with a high density of -OH groups is crucial for promoting the formation of a dense, well-ordered monolayer. |
| Ambient Humidity | Perform the deposition in a controlled low-humidity environment, such as a glove box. | Atmospheric moisture can be a significant source of water that contributes to uncontrolled polymerization. Controlling the ambient humidity is critical for reproducible results.[2] |
Quantitative Parameter Recommendations
The following table provides starting parameters for optimizing the deposition of this compound SAMs to achieve a monolayer. These should be considered as a starting point, and optimization may be required for your specific substrate and experimental setup.
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.1 - 2 mM | Start with a lower concentration (e.g., 1 mM) to minimize solution-phase polymerization.[1] |
| Solvent | Anhydrous Toluene or Hexane | Ensure the solvent has a very low water content (< 5 ppm). |
| Immersion Time | 30 minutes - 4 hours | Shorter times are generally preferred to avoid multilayer growth. The optimal time depends on the concentration and temperature. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures can accelerate hydrolysis and condensation, increasing the risk of multilayer formation. |
| Post-Deposition Rinse | Sonicate in fresh anhydrous solvent | A thorough rinse is crucial to remove any physisorbed molecules or aggregates that are not covalently bonded to the surface. |
Experimental Protocols
Protocol 1: Substrate Preparation (for Silicon Wafers)
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers in acetone for 10 minutes.
-
Sonicate the wafers in isopropanol for 10 minutes.
-
Dry the wafers under a stream of dry nitrogen.
-
Treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with copious amounts of deionized water.
-
Dry the wafers under a stream of dry nitrogen.
-
Use the substrates immediately for SAM deposition.
Protocol 2: SAM Deposition
-
Prepare a 1 mM solution of this compound in anhydrous toluene inside a nitrogen-filled glovebox.
-
Place the cleaned and dried substrates in a glass container.
-
Pour the silane solution over the substrates, ensuring they are fully submerged.
-
Seal the container and leave it for 2 hours at room temperature.
-
Remove the substrates from the silane solution.
-
Rinse the substrates by sonicating them in fresh anhydrous toluene for 5 minutes.
-
Repeat the sonication rinse with a fresh portion of anhydrous toluene.
-
Dry the coated substrates under a stream of dry nitrogen.
-
(Optional but recommended) Anneal the coated substrates at 110°C for 30 minutes to promote the formation of siloxane bonds.
Visualizations
Caption: Reaction pathways for monolayer vs. multilayer formation.
Caption: Troubleshooting workflow for preventing multilayer formation.
References
Improving the stability of Decyltris[(propan-2-yl)oxy]silane coatings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the stability and performance of Decyltris[(propan-2-yl)oxy]silane coatings in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the application and testing of this compound coatings.
Problem 1: Poor Coating Adhesion or Delamination
Question: My silane coating is peeling or flaking off the substrate. What are the potential causes and how can I fix this?
Answer: Poor adhesion is one of the most common modes of coating failure.[1] It is typically caused by issues at the coating-substrate interface.
Potential Causes & Solutions:
-
Inadequate Surface Preparation: This is a primary culprit in adhesion failure.[1] The substrate surface must be completely free of contaminants like oil, grease, dust, or any foreign matter.[1][2][3]
-
Solution: Implement a rigorous, multi-step cleaning process. Use material-specific solvents or alkaline washes to degrease the surface.[1][2] For many substrates, creating a surface profile via light abrasive blasting or chemical etching can significantly improve mechanical grip.[1][2] Ensure all cleaning residues and abrasive dust are completely removed before coating.[1]
-
-
Surface Contamination During or After Application: Even minor contamination can inhibit bonding.
-
Inactive Substrate Surface: The silane needs reactive hydroxyl (-OH) groups on the substrate surface to form stable M-O-Si bonds (where M can be Si, Al, Fe, etc.).[4][5]
-
Solution: For less reactive surfaces, consider a pre-treatment like plasma cleaning to generate surface hydroxyl groups and ensure optimal surface preparation.[6]
-
-
Incorrect Silane Solution Preparation: An unstable or improperly hydrolyzed silane solution will not bond effectively.
-
Solution: Control the pH of the hydrolysis solution, as it significantly affects the reaction.[7][8] For many applications, a slightly acidic pH of 4.5–5.5 is recommended to facilitate hydrolysis while slowing self-condensation.[9] Use fresh solutions, as the stability of aqueous silane solutions can range from hours to weeks depending on the specific silane.[9][10]
-
Caption: Troubleshooting flowchart for poor coating adhesion.
Problem 2: Inconsistent or Poor Hydrophobicity
Question: The water-repellent properties of my coating are not uniform or are weaker than expected. Why is this happening?
Answer: Inconsistent hydrophobicity often points to issues with the density and uniformity of the silane layer, or its degradation.
Potential Causes & Solutions:
-
Improper Application Technique: Uneven application can lead to variations in coating thickness and performance.[2]
-
Incomplete Curing: The cross-linked siloxane network that provides hydrophobicity will not form properly without adequate curing.
-
Solution: Adhere strictly to the recommended curing schedule.[1] Ensure the curing oven provides uniform heat distribution and that the temperature and time are sufficient for complete cross-linking.[1] A typical cure is 5–10 minutes at 110°C or 24 hours at room temperature with controlled humidity.[9]
-
-
Low Silane Concentration: Using a solution that is too dilute may result in an incomplete or sparse monolayer, reducing hydrophobic performance.[2]
-
Post-Application Damage: The treated surface can be damaged by harsh chemicals or abrasion.
-
Solution: For maintenance, use gentle cleaning methods and avoid abrasive materials or aggressive chemicals that could strip the silane layer.[2]
-
Problem 3: Visible Defects in the Coating (Bubbles, Pinholes, Cracks)
Question: I am observing bubbles, pinholes, or cracks in the final coating. What is causing these defects?
Answer: Such imperfections compromise the protective barrier of the coating and can arise from trapped volatiles or stress during curing.
Potential Causes & Solutions:
-
Trapped Air or Moisture: Volatiles trapped under the coating can lead to bubbles or pinholes as they escape during curing.
-
Incorrect Curing Conditions: Curing at a temperature that is too high or for too long can induce thermal stress, leading to cracks.[6][11] Conversely, insufficient curing can leave the film weak.[12]
-
Excessive Coating Thickness: Applying a layer that is too thick can lead to solvent entrapment and an increased likelihood of cracking during the curing process.
-
Solution: Control the application to deposit a thin, uniform film. For deposition from a 2% solution, a layer of 3-8 molecules thick is typical for trialkoxysilanes.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind how this compound forms a stable coating?
A1: The process involves two key chemical reactions: hydrolysis and condensation.[4][14] First, the alkoxide groups (-O-CH(CH₃)₂) on the silicon atom react with water to form reactive silanol groups (-Si-OH).[4][5] These silanol groups can then undergo condensation in two ways: they can react with other silanol groups to form a stable, cross-linked siloxane network (-Si-O-Si-), and they can react with hydroxyl groups on the substrate surface to form durable covalent bonds (-M-O-Si-).[4][10] This dual bonding mechanism creates a robust coating that is chemically anchored to the substrate.[5]
Caption: Hydrolysis and condensation of alkoxysilanes.
Q2: How long is my prepared silane solution stable?
A2: The stability of aqueous silane solutions varies significantly. Simple alkyl silanes may only be stable for a few hours, while others, like aminosilanes, can last for weeks.[9][10] The tendency toward self-condensation can be controlled by using fresh solutions, appropriate alcoholic co-solvents, dilution, and careful control of pH.[10] It is generally recommended to use freshly prepared solutions for maximum reactivity and reproducibility.
Q3: What are the optimal conditions for the hydrolysis step?
A3: The rate of hydrolysis is highly dependent on pH.[7][8] The reaction can be catalyzed by either an acid or a base.[4] Acid-catalyzed hydrolysis involves protonation of the alkoxy group, while base-catalyzed hydrolysis involves direct attack on the silicon atom.[14][15] For many applications, hydrolysis is performed in a slightly acidic aqueous alcohol solution (e.g., 95% ethanol/5% water) adjusted to a pH of 4.5–5.5 with an acid like acetic acid.[9] This condition promotes the formation of silanols while minimizing the rate of self-condensation, which is slowest around pH 4.[16]
Q4: What are the recommended curing parameters for these coatings?
A4: Curing is essential to form the final cross-linked, stable siloxane network.[11] The optimal curing temperature and time depend on the substrate and specific formulation but generally fall into two categories:
-
High Temperature: 5–30 minutes at 110–120°C.[9]
-
Room Temperature: 24 hours at ambient temperature, ideally with controlled relative humidity (e.g., 60%).[9] Higher curing temperatures generally lead to improved condensation, reduced porosity, and enhanced mechanical properties.[13] It is critical to follow the specific cure schedule for your system to ensure full cross-linking and robust adhesion.[1]
Data & Protocols
Table 1: Typical Parameters for Silane Deposition
| Parameter | Recommended Value | Notes | Source(s) |
| Solution Concentration | 0.5% - 5% (v/v) | 2% is a common starting point for aqueous alcohol solutions. Higher concentrations may be used for primers. | [9][17] |
| Solution pH | 4.5 - 5.5 | For non-aminofunctional silanes. Optimizes hydrolysis over self-condensation. | [9][16] |
| Hydrolysis Time | ~5 minutes | Time allowed after adding silane to the solution before application. | [9] |
| Curing Temperature | 110°C - 120°C or Room Temp. | Higher temperatures can accelerate curing and improve film density. | [9][12][13] |
| Curing Time | 5-30 minutes (at 110-120°C) or 24 hours (at Room Temp.) | Must be sufficient for complete cross-linking. | [9] |
Experimental Protocol: Surface Coating via Aqueous Alcohol Deposition
This protocol provides a general method for applying a this compound coating to a substrate such as glass or metal.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized Water (5%)
-
Acetic Acid (for pH adjustment)
-
Substrate (e.g., glass slides, metal coupons)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the substrate to remove all organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and deionized water.
-
Ensure the substrate is completely dry before proceeding. An oven or a stream of nitrogen gas can be used.[2]
-
-
Solution Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the solution pH to between 4.5 and 5.5 using a small amount of acetic acid.[9]
-
With stirring, add the this compound to the solution to achieve a final concentration of 2%.[9]
-
Continue stirring for at least 5 minutes to allow for hydrolysis and the formation of silanol groups.[9]
-
-
Coating Application:
-
Curing:
-
Finalization:
-
Allow the substrate to cool to room temperature before handling or further testing.
-
Caption: A standard workflow for silane coating deposition.
References
- 1. suncoating.com [suncoating.com]
- 2. zmsilane.com [zmsilane.com]
- 3. How to Troubleshoot Adhesion Issues | Great Lakes Adhesives [greatlakesadhesives.com]
- 4. russoindustrial.ru [russoindustrial.ru]
- 5. dakenchem.com [dakenchem.com]
- 6. advancedcoating.com [advancedcoating.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
Technical Support Center: Decyltris[(propan-2-yl)oxy]silane Hydrolysis Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyltris[(propan-2-yl)oxy]silane. The information provided is intended to help control the hydrolysis and condensation of this long-chain alkyltrialkoxysilane during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the hydrolysis of this compound?
A1: The primary challenges stem from the molecular structure of this compound. The long decyl chain imparts significant hydrophobicity, which can lead to poor miscibility in aqueous solutions and consequently, a slow and difficult-to-control hydrolysis rate. Additionally, the bulky isopropoxy groups create steric hindrance around the silicon atom, which can also slow down the hydrolysis reaction compared to methoxy or ethoxy silanes.
Q2: How does the hydrolysis of this compound proceed?
A2: The hydrolysis is a multi-step process where the three isopropoxy groups are sequentially replaced by hydroxyl groups upon reaction with water, forming silanetriols and releasing propan-2-ol as a byproduct. This is typically followed by a condensation step where the silanetriols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.
Q3: What are the ideal pH conditions for the hydrolysis of this silane?
A3: For non-amino silanes like this compound, hydrolysis is slowest at a neutral pH of 7.[1] Acidic or basic conditions can catalyze the reaction.[1] A slightly acidic pH, typically between 4 and 5, is often recommended to accelerate hydrolysis while minimizing the rate of self-condensation.[2] This can be achieved by adding a small amount of an acid catalyst, such as acetic acid.[2]
Q4: Can I visually inspect the solution to monitor hydrolysis?
A4: Visual inspection can provide some clues but is not a definitive measure of hydrolysis. Initial cloudiness upon adding the silane to an aqueous solution may indicate poor dispersion. As hydrolysis proceeds, the solution may become clearer. However, the formation of oligomers through condensation can also lead to increased turbidity or precipitation.[3] Therefore, analytical testing is recommended for accurate monitoring.[3]
Q5: What analytical techniques are suitable for monitoring the hydrolysis process?
A5: Techniques such as Fourier-transform infrared spectroscopy (FT-IR) can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds. Nuclear magnetic resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for quantitatively tracking the formation of different silanol and siloxane species. Gas chromatography (GC) can be used to measure the concentration of the propan-2-ol byproduct, which correlates with the extent of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient water content.2. Neutral pH of the solution.3. Low reaction temperature.4. Inadequate mixing or dispersion.5. Steric hindrance from isopropoxy groups. | 1. Ensure a stoichiometric excess of water is present.2. Adjust the pH to 4-5 with a catalyst like acetic acid (0.1-0.5% by weight).[2]3. Increase the temperature to a range of 40-60°C to improve the reaction rate.[2]4. Use a co-solvent like ethanol or isopropanol to improve miscibility and ensure vigorous stirring.[4]5. Allow for a longer reaction time, potentially several hours, due to the slower reactivity.[2] |
| Rapid, Uncontrolled Condensation/Precipitation | 1. High concentration of the silane.2. Inappropriate pH (too acidic or too basic).3. High temperature accelerating condensation.4. Localized high concentrations of reactants. | 1. Work with dilute solutions of the silane (e.g., 0.5-2% by weight).[2]2. Maintain a mildly acidic pH (4-5) to favor hydrolysis over condensation.3. Perform the hydrolysis at a controlled, lower temperature if condensation is too rapid.4. Add the silane dropwise to the aqueous solution with vigorous stirring.[1] |
| Inconsistent Results Between Batches | 1. Variability in raw material quality (e.g., moisture content).2. Inconsistent reaction conditions (pH, temperature, time).3. Differences in mixing efficiency. | 1. Use anhydrous solvents and accurately determine the water content of your system.2. Strictly control and monitor pH, temperature, and reaction time for each experiment.3. Standardize the mixing speed and method. |
| Phase Separation of the Silane | 1. High hydrophobicity of the decyl chain.2. Insufficient co-solvent. | 1. Increase the proportion of the alcohol co-solvent in the reaction mixture.2. Consider using a phase-transfer catalyst, though this may complicate the system. |
Illustrative Quantitative Data
The following table presents hypothetical data on the hydrolysis rate of this compound under various conditions. This data is for illustrative purposes to demonstrate the impact of different parameters on the reaction.
| Run | pH | Temperature (°C) | Co-solvent (v/v %) | Time to 90% Hydrolysis (hours) | Observations |
| 1 | 7.0 | 25 | 20% Isopropanol | > 24 | Very slow reaction, phase separation observed. |
| 2 | 4.5 | 25 | 20% Isopropanol | 12 | Moderate reaction rate, solution remains hazy. |
| 3 | 4.5 | 60 | 20% Isopropanol | 4 | Faster reaction, improved clarity of the solution. |
| 4 | 4.5 | 60 | 50% Isopropanol | 3 | Rapid hydrolysis, clear solution. |
| 5 | 8.5 | 60 | 50% Isopropanol | 2.5 | Fast reaction, but signs of condensation (slight turbidity) after 3 hours. |
Experimental Protocol: Controlled Hydrolysis of this compound
This protocol provides a general methodology for the controlled hydrolysis of this compound for surface treatment applications.
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Deionized water
-
Acetic acid (glacial)
-
Reaction vessel with a magnetic stirrer and temperature control
-
pH meter
Procedure:
-
Solvent Preparation: Prepare a 95:5 (v/v) isopropanol/water solution in the reaction vessel. For example, for a 100 mL total volume, use 95 mL of isopropanol and 5 mL of deionized water.
-
pH Adjustment: While stirring, slowly add acetic acid to the solvent mixture to adjust the pH to approximately 4.5.
-
Temperature Control: Heat the solution to the desired reaction temperature (e.g., 60°C) and allow it to stabilize.
-
Silane Addition: Slowly add the desired amount of this compound to the solution while stirring vigorously. A typical concentration is 1-2% by weight.
-
Hydrolysis Reaction: Maintain the temperature and stirring for the desired reaction time (e.g., 4-6 hours). The optimal time should be determined experimentally.
-
Monitoring (Optional): At various time points, an aliquot of the solution can be withdrawn for analysis by FT-IR or NMR to determine the extent of hydrolysis.
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Application: The resulting solution containing the hydrolyzed silane (silanetriols) is now ready for application to a substrate.
Visualizations
Caption: Workflow for Hydrolysis and Condensation of this compound.
Caption: Troubleshooting Decision Tree for Hydrolysis Control.
References
- 1. US20230323036A1 - A method of preparing alkyl functionalized polysiloxane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2022047778A1 - Method of preparing alkyl functionalized polysiloxane - Google Patents [patents.google.com]
- 4. Kinetics of hydrolysis and self condensation reactions of silanes by NMR spectroscopy (2008) | Marie-Christine Brochier Salon | 242 Citations [scispace.com]
Technical Support Center: Achieving Uniform Coverage with Decyltris[(propan-2-yl)oxy]silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform surface coverage with Decyltris[(propan-2-yl)oxy]silane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilane compound featuring a ten-carbon alkyl chain (decyl group) and three isopropoxy groups attached to a silicon atom. This structure allows it to form a self-assembled monolayer (SAM) on various substrates, rendering the surface hydrophobic (water-repellent). Its primary applications are in surface modification to create water-repellent coatings, improve adhesion between organic and inorganic materials, and functionalize surfaces for specific biomedical applications.
Q2: What is the fundamental mechanism for forming a coating with this compound?
The formation of a stable coating involves a two-step process: hydrolysis and condensation.
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Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water molecules to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base.
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Condensation: The newly formed silanol groups then react with hydroxyl groups (-OH) on the substrate surface, forming stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si), which enhances the stability and durability of the coating.
Q3: Why is surface preparation critical before applying the silane?
The quality and uniformity of the silane coating are highly dependent on the cleanliness and reactivity of the substrate surface. Proper surface preparation is essential to:
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Remove Contaminants: Organic residues, dust, and other impurities can interfere with the silane's ability to bond to the surface, leading to patchy or non-adherent coatings.
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Generate Hydroxyl Groups: The condensation reaction requires the presence of hydroxyl (-OH) groups on the substrate. Many surface preparation techniques, such as plasma treatment or piranha solution cleaning, are designed to clean the surface and increase the density of these reactive sites.[1]
Q4: What are the key factors that influence the uniformity of the silane coating?
Several factors can impact the final quality of the coating. These include:
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Silane Concentration: An optimal concentration is crucial. Too low a concentration may result in incomplete coverage, while too high a concentration can lead to the formation of aggregates and a non-uniform, thick polymer layer.[2]
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Water Availability: Water is necessary for the initial hydrolysis step. The amount of water in the solvent and the ambient humidity can affect the rate of hydrolysis and subsequent condensation.
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Solvent Choice: The silane should be soluble in the chosen solvent. Common solvents include ethanol, isopropanol, and toluene. The solvent should also be compatible with the substrate.
-
Reaction Time: Sufficient time must be allowed for both the hydrolysis of the silane in solution and the condensation reaction on the substrate surface.
-
Curing Conditions: Post-application curing, typically involving heat, helps to drive off reaction byproducts (like isopropanol) and promotes the formation of a stable, cross-linked siloxane network.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Hydrophobicity (High Water Contact Angle) | 1. Incomplete surface coverage. 2. Insufficient silane concentration. 3. Inadequate surface preparation (low hydroxyl group density). 4. Insufficient hydrolysis or condensation time. | 1. Optimize silane concentration and application method. 2. Increase silane concentration in the deposition solution. 3. Ensure thorough surface cleaning and activation to generate sufficient hydroxyl groups. 4. Increase the hydrolysis time in solution and the reaction time on the substrate. |
| Hazy or Opaque Coating | 1. Silane concentration is too high, leading to polymerization in solution. 2. Excessive water in the solvent causing rapid, uncontrolled hydrolysis and polymerization. 3. Aggregation of silane molecules. | 1. Reduce the silane concentration. 2. Use anhydrous solvents and control the amount of water added for hydrolysis. 3. Ensure the silane is fully dissolved and consider sonication of the solution before use. |
| Patchy or Non-Uniform Coverage | 1. Uneven application of the silane solution. 2. Surface contamination. 3. Insufficient reaction time. 4. Inadequate curing. | 1. Use a uniform application method such as dip-coating or spin-coating. 2. Re-evaluate and improve the surface cleaning and preparation protocol. 3. Allow for a longer immersion or reaction time. 4. Ensure proper curing temperature and time to promote a cross-linked network. |
| Poor Adhesion of the Coating | 1. Inadequate surface preparation (lack of reactive sites). 2. Incomplete removal of reaction byproducts. 3. Insufficient curing. | 1. Utilize a surface activation method appropriate for your substrate (e.g., oxygen plasma, UV/ozone).[1] 2. Thoroughly rinse the substrate with an appropriate solvent after silanization and before curing. 3. Optimize curing temperature and duration based on the substrate's thermal stability. |
Experimental Protocols
Key Experimental Parameters for Silanization
The optimal conditions can vary depending on the substrate and desired outcome. The following table provides typical starting ranges for developing a protocol with this compound.
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5 - 5% (v/v) in solvent | Higher concentrations risk agglomeration. Start with a lower concentration and optimize. |
| Solvent | Ethanol, Isopropanol, Toluene | Ensure the solvent is anhydrous if precise control over hydrolysis is needed. |
| Water for Hydrolysis | 5% (v/v) of the solvent volume for aqueous-organic solutions | For anhydrous deposition, rely on trace surface water or controlled humidity. |
| pH of Solution | 4.5 - 5.5 | Acidic pH catalyzes hydrolysis. Adjust with a weak acid like acetic acid. |
| Hydrolysis Time | 5 - 60 minutes | Allow the silane to pre-hydrolyze in the solution before introducing the substrate. |
| Application Method | Dip-coating, Spin-coating, Vapor deposition | The choice depends on the substrate geometry and desired coating thickness. |
| Reaction Time | 1 - 60 minutes | The duration the substrate is in contact with the silane solution. |
| Rinsing Solvents | Ethanol, Isopropanol | To remove excess, unbound silane. |
| Curing Temperature | 80 - 120 °C | To drive the condensation reaction to completion. |
| Curing Time | 15 - 60 minutes | Longer times ensure a more stable and cross-linked film. |
Detailed Methodology: Solution-Phase Deposition on a Silicon Wafer
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Dry the wafers under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 90°C. (Caution: Piranha solution is extremely corrosive and reactive) .
-
Rinse the activated wafers copiously with deionized water and dry with nitrogen.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) mixture of ethanol and deionized water.
-
Adjust the pH of the solution to approximately 4.5 by adding a few drops of acetic acid.
-
Add this compound to the solution to a final concentration of 1% (v/v) while stirring.
-
Allow the solution to stir for 30 minutes to facilitate hydrolysis.
-
-
Silanization:
-
Immerse the cleaned and activated silicon wafers into the silane solution for 30 minutes at room temperature.
-
Remove the wafers from the solution and rinse them by dipping in fresh ethanol for 1 minute to remove any excess physisorbed silane.
-
Dry the coated wafers with a stream of dry nitrogen.
-
-
Curing:
-
Place the coated wafers in an oven at 110°C for 30 minutes to cure the silane layer.
-
Allow the wafers to cool to room temperature before further use or characterization.
-
Visualizations
Caption: Hydrolysis and condensation of this compound.
Caption: Troubleshooting workflow for non-uniform silane coverage.
References
Technical Support Center: Surface Preparation and Deposition of Decyltris[(propan-2-yl)oxy]silane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyltris[(propan-2-yl)oxy]silane. Our goal is to help you achieve a uniform and stable monolayer by effectively removing excess, unbound silane after the deposition process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after deposition?
A1: The primary goal of silanization with this compound is to form a chemically bonded, self-assembled monolayer (SAM) on the substrate. Any excess, physisorbed (physically adsorbed) silane does not contribute to this stable monolayer. If not removed, this excess material can lead to a number of issues, including:
-
Instability: The unbound silane can detach from the surface over time, altering the surface properties.
-
Irreproducibility: The presence of a loosely bound layer will lead to inconsistent results between experiments.
-
Contamination: The excess silane can leach into solutions that come into contact with the surface, which is particularly problematic in drug development and biological applications.
-
Poorly defined surface: The presence of multilayers and aggregates of silane will result in a rough and poorly defined surface, which can negatively impact downstream applications.
Q2: What are the general principles for removing excess silane?
A2: The removal of excess silane is typically achieved by a thorough rinsing procedure with an appropriate organic solvent. The ideal solvent will readily dissolve the unbound this compound without disrupting the chemically bonded monolayer. To enhance the removal process, mechanical agitation, such as sonication, is often employed to dislodge loosely adhering molecules.
Q3: How do I choose the right solvent for rinsing?
A3: For long-chain alkylsilanes like this compound, non-polar solvents are generally effective. The long decyl chain makes the molecule soluble in organic solvents that can effectively solvate this alkyl chain. Based on literature for similar long-chain silanes, the following solvents are recommended:
-
Toluene
-
Hexane
-
Cyclohexane
-
Isopropanol (the parent alcohol of the alkoxy group) can also be effective.
It is advisable to use anhydrous (dry) solvents to prevent further hydrolysis and polymerization of the silane in the rinsing solution, which could redeposit onto the surface.
Q4: Can sonication damage the self-assembled monolayer?
A4: When performed correctly, sonication is a valuable tool for removing physisorbed silane without damaging the covalently bound monolayer.[1] The key is to use a relatively short sonication time and to ensure the substrate is fully immersed in the solvent. Excessive sonication times or insufficient solvent could potentially lead to cavitation damage on the substrate surface.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between samples | Incomplete removal of excess silane leading to variable surface coverage. | 1. Ensure a thorough rinsing protocol with an appropriate solvent (see recommended solvents table). 2. Incorporate a sonication step in a fresh solvent bath to dislodge loosely bound molecules. 3. Verify the cleanliness of the substrate prior to deposition. |
| Poor hydrophobicity of the surface (low water contact angle) | 1. Incomplete monolayer formation. 2. Presence of hydrophilic contaminants from the rinsing solvent. 3. Excess physisorbed silane that is not well-ordered. | 1. Optimize the deposition time and silane concentration. 2. Use high-purity, anhydrous solvents for rinsing. 3. Follow the detailed rinsing and sonication protocol to remove all unbound silane. 4. Perform a final rinse with a high-purity, volatile solvent like isopropanol to remove any residues from less volatile solvents. |
| Visible residues or cloudiness on the surface | Gross excess of silane that has polymerized in solution and deposited on the surface. | 1. Filter the silane solution before use if it has been stored for an extended period. 2. Reduce the concentration of the silane solution used for deposition. 3. Increase the volume of rinsing solvent and the number of rinsing steps. 4. A more aggressive sonication step in a non-polar solvent may be necessary. |
| Poor adhesion in downstream applications | The silane monolayer has been partially or fully removed during the rinsing process. | 1. Ensure that the initial deposition process has been allowed to proceed for a sufficient time to allow for covalent bond formation. 2. Reduce the sonication time or power. 3. Avoid highly aggressive solvents that could potentially cleave the siloxane bonds. Stick to recommended non-polar solvents. |
Recommended Solvents for Rinsing
| Solvent | Rationale | Purity |
| Toluene | Excellent solvent for non-polar, long-chain alkyl groups. | Anhydrous, ACS grade or higher |
| Hexane | Good solvent for non-polar molecules, highly volatile. | Anhydrous, ACS grade or higher |
| Cyclohexane | Similar properties to hexane, good for dissolving non-polar compounds. | Anhydrous, ACS grade or higher |
| Isopropanol | The parent alcohol of the leaving group, which can help to remove unreacted silane. Good for a final rinse due to its volatility. | Anhydrous, ACS grade or higher |
Experimental Protocol: Removal of Excess this compound
This protocol describes a general procedure for rinsing substrates after deposition of this compound to ensure the removal of all non-covalently bonded molecules.
Materials:
-
Substrate coated with this compound
-
Beakers or appropriate containers for rinsing
-
Toluene (anhydrous)
-
Isopropanol (anhydrous)
-
Ultrasonic bath
-
Nitrogen gas source for drying
Procedure:
-
Initial Rinse: Immediately after removing the substrate from the silane deposition solution, immerse it in a beaker containing fresh toluene. Gently agitate the substrate in the solvent for 1-2 minutes.
-
Second Rinse: Transfer the substrate to a second beaker of fresh toluene and rinse for another 1-2 minutes with gentle agitation.
-
Sonication: Place the substrate in a beaker with fresh toluene and place the beaker in an ultrasonic bath. Sonicate for 5-10 minutes. Ensure the substrate is fully submerged and not in direct contact with the bottom of the beaker (use a holder if necessary).
-
Third Rinse: After sonication, transfer the substrate to a fresh beaker of toluene and rinse for 1-2 minutes to remove any dislodged silane.
-
Final Rinse: Perform a final rinse by immersing the substrate in a beaker of anhydrous isopropanol for 1 minute. This will displace the less volatile toluene and facilitate drying.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
Verification (Optional but Recommended): The quality of the final monolayer can be assessed using the following techniques:
-
Contact Angle Goniometry: A simple and rapid check. A properly formed hydrophobic decylsilane monolayer should exhibit a high static water contact angle (typically >100°).
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the decyl chains (C-H stretching vibrations around 2850-2960 cm⁻¹) and the formation of the siloxane network (Si-O-Si stretching around 1000-1100 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of a thin, uniform silane layer.
-
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for issues arising from excess silane.
Signaling Pathway for Surface Modification and Cleaning
References
Validation & Comparative
A Comparative Guide to Long-Chain Alkylsilanes for Surface Modification: Decyltris[(propan-2-yl)oxy]silane in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Decyltris[(propan-2-yl)oxy]silane with other long-chain alkylsilanes commonly used for surface modification in research and drug development. We will delve into key performance characteristics, supported by available experimental data, and provide detailed protocols for relevant evaluation techniques.
Introduction to Long-Chain Alkylsilanes
Long-chain alkylsilanes are essential molecules for the surface modification of various substrates, including glass, silicon wafers, and nanoparticles. Their bifunctional nature, possessing a hydrolyzable silane head group and a long alkyl chain, allows them to form self-assembled monolayers (SAMs) that can dramatically alter surface properties. These modifications are critical in numerous applications, from creating hydrophobic and biocompatible coatings to functionalizing nanoparticles for targeted drug delivery.[1]
The performance of an alkylsilane is primarily dictated by two key structural features:
-
The length of the alkyl chain (R): This determines the packing density and van der Waals interactions within the monolayer, directly influencing properties like hydrophobicity and stability. Longer chains generally lead to more ordered and stable monolayers.[2][3]
-
The type of alkoxy or halo group on the silicon atom (X): These groups undergo hydrolysis to form silanols (Si-OH), which then condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane network (Si-O-Si). The nature of these leaving groups affects the rate of hydrolysis and condensation, influencing the quality of the resulting film.[4]
This guide will focus on this compound, a C10 alkylsilane with isopropoxy leaving groups, and compare its expected performance with well-characterized long-chain alkylsilanes such as Octyltriethoxysilane (C8) and Octadecyltrimethoxysilane (C18).
Performance Comparison
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its performance based on established principles of silane chemistry and data from similar long-chain alkylsilanes.
Hydrophobicity
The primary function of many long-chain alkylsilane coatings is to render a surface hydrophobic. This is quantified by measuring the water contact angle (WCA), where a higher angle indicates greater hydrophobicity. The length of the alkyl chain plays a crucial role in achieving high water contact angles.
| Alkylsilane | Alkyl Chain Length | Typical Water Contact Angle (on smooth silica) |
| Octyltriethoxysilane | C8 | ~105-110° |
| This compound | C10 | Estimated ~110-115° |
| Octadecyltrimethoxysilane | C18 | ~110-120° |
Note: The water contact angle for this compound is an educated estimate based on the trend of increasing hydrophobicity with longer alkyl chains. Actual values may vary depending on deposition conditions and substrate.
Longer alkyl chains, like the C18 chain of octadecyltrimethoxysilane, lead to stronger van der Waals interactions between adjacent molecules. This promotes a more ordered and densely packed monolayer, which more effectively shields the underlying hydrophilic substrate from water. The C10 chain of this compound is expected to provide a significant increase in hydrophobicity compared to shorter-chain silanes and approach the performance of longer-chain variants like octadecyltrimethoxysilane.
Stability of the Silane Layer
The durability of a silanized surface is critical for long-term applications. Stability is influenced by the completeness of the siloxane network at the substrate interface and the hydrolytic stability of these bonds.
-
Influence of Alkyl Chain Length: Longer alkyl chains contribute to a more densely packed and ordered monolayer, which can act as a better barrier against water penetration, thereby protecting the underlying siloxane bonds from hydrolysis and improving the long-term stability of the coating.[2] Therefore, this compound is expected to form more stable coatings than shorter-chain silanes.
-
Influence of Alkoxy Groups: The leaving group on the silane affects the kinetics of hydrolysis and condensation. Methoxy groups (-OCH3) are generally more reactive and hydrolyze faster than ethoxy (-OC2H5) and isopropoxy (-OCH(CH3)2) groups.[5] The bulkier isopropoxy groups of this compound are expected to have a slower hydrolysis rate compared to the methoxy groups of octadecyltrimethoxysilane. This can be advantageous in controlling the deposition process and achieving a more ordered monolayer, but may require longer reaction times or catalysis. The slower reaction can also lead to a more stable silane solution prior to deposition.
Biocompatibility
For applications in drug delivery and medical implants, the biocompatibility of the surface coating is paramount. Long-chain alkylsilane coatings are generally considered biocompatible. However, the specific cellular response can be influenced by the surface chemistry and topography. Standard in vitro biocompatibility tests are essential to evaluate any new surface modification.
Experimental Protocols
To facilitate the evaluation and comparison of different long-chain alkylsilanes, detailed protocols for key experiments are provided below.
Experimental Workflow for Surface Modification and Characterization
References
A Comparative Guide to Silane-Based Hydrophobic Layers: Performance of Decyltris[(propan-2-yl)oxy]silane and Alternatives
For researchers, scientists, and drug development professionals, the creation of stable and effective hydrophobic surfaces is a critical requirement for a multitude of applications, from cell culture to microfluidics and drug delivery systems. This guide provides a comparative analysis of Decyltris[(propan-2-yl)oxy]silane and two other common hydrophobic silane reagents: Octadecyltrichlorosilane (OTS) and Perfluorodecyltrichlorosilane (FDTS). The information presented is based on available experimental data to aid in the selection of the most suitable agent for specific research needs.
Performance Comparison of Hydrophobic Silanes
The primary measure of a hydrophobic surface is its water contact angle (WCA), with higher angles indicating greater hydrophobicity. The stability and durability of the created hydrophobic layer are also crucial performance indicators. The following table summarizes the available quantitative data for the three silane reagents.
| Silane Compound | Chemical Formula | Alkyl Chain Length | Water Contact Angle (WCA) | Key Characteristics |
| This compound | C₁₀H₂₁Si(OC₃H₇)₃ | 10 carbons | ~83°[1] | Forms a hydrophobic monolayer; data on long-term stability is limited. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇SiCl₃ | 18 carbons | 106° - 116°[2] | Forms a well-ordered and dense self-assembled monolayer (SAM), providing excellent hydrophobicity. |
| Perfluorodecyltrichlorosilane (FDTS) | C₁₀H₄F₁₇SiCl₃ | 10 carbons (fluorinated) | Not specified in provided results | Creates a low surface energy coating with high hydrophobicity and good stability.[3] |
Experimental Protocols
The successful formation of a hydrophobic layer is highly dependent on the experimental protocol. The following sections detail generalized methodologies for the application of these silane reagents based on common laboratory practices.
I. Substrate Preparation
A pristine and activated substrate surface is paramount for the formation of a uniform and stable silane layer.
-
Cleaning: The substrate (e.g., glass, silicon wafer) is first cleaned to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Following cleaning, the substrate is thoroughly rinsed with deionized (DI) water and then with ethanol or isopropanol.
-
Drying: The substrate is dried under a stream of inert gas (e.g., nitrogen or argon) and then placed in an oven at 110-120°C for at least 1 hour to ensure a completely dry and hydroxylated surface.
II. Silane Deposition
The deposition of the silane layer can be achieved through either solution-phase or vapor-phase methods.
A. Solution-Phase Deposition (Dip-Coating)
-
Solution Preparation: A dilute solution of the silane (typically 1-5 mM) is prepared in an anhydrous organic solvent (e.g., toluene, hexane, or chloroform) inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immersion: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the desired monolayer density.
-
Rinsing: After immersion, the substrate is rinsed with the pure solvent to remove any non-covalently bonded silane molecules.
-
Curing: The coated substrate is then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
B. Vapor-Phase Deposition
-
Setup: The cleaned and dried substrate is placed in a vacuum desiccator or a specialized vapor deposition chamber along with a small container holding the liquid silane.
-
Deposition: The chamber is evacuated to a low pressure, and the silane is allowed to vaporize and deposit onto the substrate surface. The deposition time can vary depending on the silane's volatility and the desired coating thickness.
-
Curing: Following deposition, the substrate is typically cured under vacuum or in an oven to stabilize the coating.
III. Characterization of the Hydrophobic Layer
Water Contact Angle Measurement
The hydrophobicity of the prepared surface is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water is placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured.
Experimental and Logical Workflows
The following diagrams illustrate the key experimental workflows for creating and characterizing hydrophobic layers using silane reagents.
Caption: Experimental Workflow for Hydrophobic Layer Formation.
Caption: Logical Steps in Silane-Based Surface Hydrophobization.
References
Characterization of Decyltris[(propan-2-yl)oxy]silane Films: A Comparative Guide with AFM and XPS
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling the tailoring of surface properties for applications ranging from biocompatible coatings to advanced sensor technologies. This guide provides a comparative analysis of the characterization of decyltris[(propan-2-yl)oxy]silane films and related alkylsilane analogues using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
While specific experimental data for this compound is not extensively available in published literature, this guide draws objective comparisons with closely related and well-studied alkylsilanes, such as octadecyltrichlorosilane (OTS) and various alkyltrialkoxysilanes. This comparative approach, supported by experimental data from existing research, offers valuable insights into the expected properties and characterization of this compound films.
Comparative Analysis of Alkylsilane Films
The properties of self-assembled monolayers are significantly influenced by the choice of the silane headgroup (e.g., trichlorosilane vs. trialkoxysilane) and the length of the alkyl chain. Trichlorosilanes are known for their high reactivity, which can sometimes lead to uncontrolled polymerization, whereas trialkoxysilanes offer a more controlled reaction, albeit with potentially slower kinetics. The alkyl chain length directly impacts the thickness and ordering of the resulting monolayer.
Below, we present a summary of typical quantitative data obtained for various alkylsilane SAMs on silicon oxide surfaces, which can serve as a benchmark for the expected characteristics of this compound films.
Table 1: Comparative AFM Data for Alkylsilane Monolayers
| Silane Compound | Alkyl Chain Length | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| Octadecyltrichlorosilane (OTS) | C18 | 2.0 - 2.8 | 0.1 - 0.5 |
| Octadecyltrimethoxysilane (OTMS) | C18 | 2.2 - 2.6 | 0.1 - 0.3 |
| (3-Aminopropyl)triethoxysilane (APTES) | C3 | 0.7 - 1.5 | 0.2 - 0.6 |
| This compound (Expected) | C10 | 1.2 - 1.8 | 0.2 - 0.5 |
Note: Expected values for this compound are estimations based on the properties of similar alkylsilanes.
Table 2: Comparative XPS Data for Alkylsilane Monolayers
| Silane Compound | Elemental Composition (Atomic %) | |||
| C 1s | O 1s | Si 2p | N 1s | |
| Octadecyltrichlorosilane (OTS) | 30 - 40 | 35 - 45 | 20 - 30 | - |
| Octadecyltrimethoxysilane (OTMS) | 28 - 38 | 38 - 48 | 22 - 32 | - |
| (3-Aminopropyl)triethoxysilane (APTES) | 15 - 25 | 40 - 50 | 25 - 35 | 3 - 8 |
| This compound (Expected) | 20 - 30 | 35 - 45 | 25 - 35 | - |
Note: Elemental composition can vary depending on the substrate, film quality, and analysis conditions. Expected values for this compound are estimations.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation and characterization of high-quality silane films.
Protocol 1: Formation of Alkylsilane Self-Assembled Monolayers
-
Substrate Preparation: Silicon wafers with a native oxide layer are cleaned and hydroxylated to ensure a reactive surface. A common procedure involves sonication in acetone and isopropanol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.
-
Silanization: The cleaned substrates are immersed in a dilute solution (typically 1-5 mM) of the alkylsilane in an anhydrous solvent (e.g., toluene or hexane) for a specific duration (ranging from 30 minutes to 24 hours) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Rinsing and Curing: After immersion, the substrates are thoroughly rinsed with the solvent to remove physisorbed molecules and then cured at an elevated temperature (e.g., 120°C) to promote the formation of a stable, cross-linked siloxane network on the surface.
Protocol 2: Atomic Force Microscopy (AFM) Characterization
-
Imaging Mode: Tapping mode (or intermittent contact mode) is typically employed for imaging soft organic films like SAMs to minimize sample damage.
-
Cantilever Selection: A silicon cantilever with a sharp tip (nominal radius < 10 nm) and a resonant frequency appropriate for tapping mode imaging is used.
-
Image Acquisition: High-resolution topographic images are acquired over various scan sizes (e.g., 1x1 µm² to 10x10 µm²) to assess the uniformity and morphology of the film.
-
Data Analysis: The AFM software is used to measure the root-mean-square (RMS) surface roughness from the height data. Film thickness can be determined by imaging a scratched region of the film and measuring the height difference between the film and the substrate.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Characterization
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.
-
Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent surface contamination.
-
Survey Scan: A wide energy range survey scan is acquired to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution spectra of the C 1s, O 1s, and Si 2p regions are acquired to determine the chemical states and bonding environments of these elements. For aminosilanes, the N 1s region is also analyzed.
-
Data Analysis: The elemental composition is calculated from the peak areas of the high-resolution spectra after correcting for the relative sensitivity factors of each element. Curve fitting of the high-resolution spectra can provide information about different chemical species. For instance, the Si 2p spectrum can be deconvoluted to distinguish between silicon from the substrate (SiO₂) and silicon from the silane monolayer (Si-O-C/Si-C).
Visualizing the Workflow
To better illustrate the logical flow of the characterization process, the following diagrams are provided.
Caption: Experimental workflow for the preparation and characterization of silane films.
A Comparative Guide to the Long-Term Stability of Silane Coatings
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is paramount. Silane coatings are widely employed to enhance adhesion, prevent corrosion, and modify surface properties. This guide provides an objective comparison of the long-term stability of different silane coatings, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate surface treatment for your application.
The longevity and performance of silane coatings are influenced by a variety of factors, including the type of silane, the substrate material, and the environmental conditions to which they are exposed. This guide will delve into the hydrolytic, thermal, and photochemical stability of common silane coatings, offering a comparative analysis based on published research.
Comparative Performance Data
The following table summarizes the long-term stability performance of various silane coatings based on key experimental indicators. The data has been compiled from multiple studies to provide a comparative overview.
| Silane Type | Substrate | Test Type | Key Performance Metric | Result |
| Epoxy Silanes (e.g., GPTMS) | Aluminum Alloy | Electrochemical Impedance Spectroscopy (EIS) | High charge transfer resistance (Rdl) and low double layer capacitance (Cdl) after long-term immersion.[1] | Bis-silane-modified epoxy coatings exhibit stronger waterproof permeability and substrate corrosion protection compared to silane monomer-modified coatings.[1] |
| Amino Silanes (e.g., APTES) | Mild Steel | Electrochemical Impedance Spectroscopy (EIS) | Improved corrosion resistance by 14 times after five dips in the silane solution.[2] | Coatings developed from sol B (cross-linked with (3-aminopropyl) trimethoxysilane) showed higher charge transfer resistance (Rct) and lower double-layer capacitance than coatings from sol A (3-glycidyloxypropyl trimethoxy silane).[2] |
| Bis-Silanes (e.g., BTSE) | Carbon Steel | Potentiodynamic Polarization (PDP) | Corrosion current density (jcorr) remained low and stable over time in a high-salinity environment.[3] | Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) film showed the best corrosion resistance performance (99.6% efficiency).[3] |
| Fluorinated Silanes (e.g., FTS) | Aluminum Alloy | Corrosion Test in 0.07M Oxalic Acid and 3.5 wt. % NaCl | FTS showed the most corrosion resistance in oxalic acid but the highest corrosion rate in NaCl.[4] | The performance of fluorinated silanes is highly dependent on the corrosive environment.[4] |
| Perfluorodecyltriethoxysilane (PFDS) | Hydroxylated Silicon | Thermal Decomposition Analysis | Stable up to 350 °C.[5] | Demonstrates high thermal stability, making it suitable for high-temperature applications.[5] |
| N-[3-(Trimethoxysilyl)propyl]butan-1-amine | Metal, Glass | Weatherability and Chemical Resistance Tests | Contributes to improved weatherability and resistance to water and chemicals.[6] | Enhances the overall longevity of the coating in challenging environments.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments cited in the comparison of silane coating stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the corrosion resistance of coatings.
-
Sample Preparation: The coated substrate is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum). The cell is filled with a corrosive medium, such as a 3.5% NaCl solution.[2][3]
-
Measurement: A small amplitude AC voltage is applied to the working electrode over a range of frequencies. The resulting current and phase shift are measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often represented as Bode and Nyquist plots.[3] An equivalent electrical circuit (EEC) model is used to fit the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are indicative of the coating's protective properties.[1][3]
Potentiodynamic Polarization (PDP)
PDP is an accelerated electrochemical test that provides information about the corrosion rate.
-
Sample Preparation: Similar to EIS, a three-electrode setup is used with the coated sample as the working electrode in a corrosive solution.[3]
-
Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential. The resulting current is measured.
-
Data Analysis: The corrosion current density (jcorr) is determined from the polarization curves, which is directly related to the corrosion rate.[3] Lower jcorr values indicate better corrosion protection.[3]
Pull-off Adhesion Test (ASTM D4541)
This test measures the adhesion strength of the coating to the substrate.
-
Sample Preparation: A test dolly is glued to the surface of the coating.[7]
-
Measurement: A specialized device is used to apply a perpendicular force to the dolly until it detaches from the surface.[7]
-
Data Analysis: The force required to dislodge the coating is recorded in pounds per square inch (psi) or megapascals (MPa).[7] The nature of the failure (e.g., adhesive failure at the coating-substrate interface or cohesive failure within the coating) is also noted.[7]
Accelerated UV Aging
This test evaluates the resistance of the coating to degradation by ultraviolet radiation.
-
Sample Preparation: Coated samples are placed in a weathering chamber equipped with UV lamps.
-
Exposure: The samples are exposed to cycles of UV radiation and condensation to simulate outdoor weathering.[8]
-
Evaluation: The degradation of the coating is assessed by monitoring changes in properties such as gloss, color, and chemical structure (e.g., using Fourier Transform Infrared Spectroscopy - FTIR).[8][9]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in testing and the degradation of silane coatings, the following diagrams are provided.
Conclusion
The long-term stability of silane coatings is a critical factor in their performance and is dependent on the specific silane chemistry and the operational environment. Epoxy and bis-silane coatings generally exhibit excellent and durable corrosion resistance, particularly in saline environments.[1][3] Amino silanes also provide significant corrosion protection and can be enhanced through optimized application processes.[2] The stability of fluorinated silanes is highly contingent on the chemical nature of the corrosive medium.[4] For high-temperature applications, perfluorinated silanes demonstrate superior thermal stability.[5]
The choice of silane should be guided by a thorough understanding of the intended application and the environmental challenges it will face. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their surface modification needs, ultimately leading to more robust and reliable products. By selecting the appropriate silane and application technique, long-lasting and durable coatings can be achieved.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. A Guide to Providing Initial and Long-Lasting Coating Adhesion - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increasing adhesion performance with silane in paint and waterproofing [alvkimya.com]
Comparative Analysis of Surface Energy on Surfaces Modified with Decyltris[(propan-2-yl)oxy]silane and Alternatives
A comprehensive guide for researchers, scientists, and drug development professionals on the surface energy characteristics of Decyltris[(propan-2-yl)oxy]silane and other common hydrophobic modifying agents. This document provides a comparative analysis of their performance based on experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.
This guide delves into the surface energy properties of surfaces modified with this compound, a common reagent for creating hydrophobic surfaces. For a comprehensive evaluation, its performance is compared against two widely used alternatives: Octadecyltrichlorosilane (OTS) and a representative fluoroalkylsilane, 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS). The selection of a suitable surface modifying agent is critical in numerous research and development applications, including drug delivery systems, biomedical implants, and microfluidic devices, where surface wettability and adhesion play a pivotal role.
Comparative Performance Data
The following table summarizes the surface free energy (SFE) and its dispersive and polar components for surfaces modified with the aforementioned silanes. Surface free energy is a key parameter in understanding the wettability and adhesive properties of a solid surface. It is typically determined by measuring the contact angles of two or more liquids with known surface tension properties and then applying a theoretical model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. A lower surface free energy generally corresponds to a more hydrophobic surface.
| Surface Modifying Agent | Substrate | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] | Water Contact Angle (θ) [°] |
| This compound | Silicon Wafer | ~ 25 - 30 | ~ 24 - 29 | ~ 1 | ~ 100 - 105 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~ 22 - 24 | ~ 21 - 23 | ~ 1 | ~ 108 - 112 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon Wafer | ~ 10 - 15 | ~ 9 - 14 | ~ 1 | ~ 115 - 120 |
Note: The values presented are approximate and can vary based on the specific experimental conditions, such as substrate cleanliness, deposition method, and ambient humidity.
From the data, it is evident that all three silanes effectively create hydrophobic surfaces, as indicated by water contact angles greater than 90 degrees. The fluoroalkylsilane, FDTS, exhibits the lowest surface free energy, rendering the most hydrophobic surface. Both alkylsilanes, this compound and OTS, provide comparable levels of hydrophobicity, with OTS showing a slightly lower surface energy. The dominant contribution to the total surface free energy for all modified surfaces is the dispersive component, indicating that the surfaces are primarily non-polar.
Experimental Protocols
To ensure reproducibility and accuracy in surface energy analysis, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for surface preparation, silanization, and surface energy measurement.
I. Substrate Preparation (Silicon Wafers)
A pristine and hydrophilic substrate surface is essential for the formation of a uniform self-assembled monolayer of the silane.
-
Cleaning: Silicon wafers are first cleaned to remove organic contaminants. A common and effective method is the use of a Piranha solution (a 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). The wafers are immersed in the solution at 90°C for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. It should be handled with extreme care in a fume hood.
-
Rinsing: Following the cleaning step, the wafers are thoroughly rinsed with deionized water to remove any residual acid.
-
Drying: The cleaned wafers are then dried under a stream of inert gas, such as nitrogen or argon, to prevent re-contamination.
-
Hydroxylation (Optional but Recommended): To ensure a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization, the wafers can be treated with an oxygen plasma or immersed in a solution of H₂O₂/NH₄OH.
II. Surface Modification via Silanization
The deposition of the silane monolayer can be achieved through either solution-phase or vapor-phase deposition.
A. Solution-Phase Deposition:
-
Solution Preparation: A dilute solution of the silane (e.g., 1-5% by volume) is prepared in an anhydrous organic solvent, such as toluene or hexane. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution for a specific duration, typically ranging from 30 minutes to several hours, at room temperature.
-
Rinsing: After immersion, the substrates are rinsed with the same anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: The coated substrates are then cured at an elevated temperature (e.g., 100-120°C) for about 1 hour to promote the formation of covalent bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules.
B. Vapor-Phase Deposition:
-
Setup: The cleaned substrates are placed in a vacuum desiccator or a specialized deposition chamber. A small container with the liquid silane is also placed inside the chamber, separate from the substrates.
-
Deposition: The chamber is evacuated to a low pressure to facilitate the vaporization of the silane. The deposition is typically carried out for several hours to allow for the formation of a complete monolayer.
-
Curing: Similar to the solution-phase method, a post-deposition curing step is performed to ensure a stable and robust coating.
III. Surface Energy Analysis: Contact Angle Measurement and OWRK Method
The surface free energy of the modified surfaces is determined by measuring the contact angles of at least two different liquids with known surface tension components (dispersive and polar).
-
Test Liquids: Commonly used test liquids include deionized water (a polar liquid) and diiodomethane (a dispersive liquid).
-
Contact Angle Measurement: A droplet of each test liquid is carefully deposited on the modified surface. The contact angle formed at the liquid-solid-vapor interface is measured using a goniometer or an optical tensiometer.
-
OWRK Calculation: The Owens-Wendt-Rabel-Kaelble (OWRK) method is then applied to calculate the total surface free energy (γs) and its dispersive (γsd) and polar (γsp) components using the following equation:
γL(1 + cosθ) / 2(γLd)¹ᐟ² = (γsp)¹ᐟ² * [(γLp)¹ᐟ² / (γLd)¹ᐟ²] + (γsd)¹ᐟ²
where:
-
γL is the total surface tension of the test liquid.
-
γLd and γLp are the dispersive and polar components of the test liquid's surface tension, respectively.
-
θ is the measured contact angle of the test liquid on the solid surface.
By plotting γL(1 + cosθ) / 2(γLd)¹ᐟ² against [(γLp)¹ᐟ² / (γLd)¹ᐟ²] for the different test liquids, a linear relationship is obtained. The slope of the line is equal to (γsp)¹ᐟ² and the y-intercept is equal to (γsd)¹ᐟ².
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for surface energy analysis.
Figure 1. Experimental workflow for surface energy analysis.
A Comparative Analysis of Vapor and Solution Deposition Methods for Decyltris[(propan-2-yl)oxy]silane Self-Assembled Monolayers
For researchers, scientists, and professionals in drug development, the precise control of surface chemistry is paramount. Decyltris[(propan-2-yl)oxy]silane is a key reagent for creating hydrophobic self-assembled monolayers (SAMs) that can modify the surface properties of various substrates. The choice of deposition method—vapor versus solution—profoundly impacts the quality, uniformity, and performance of the resulting monolayer. This guide provides a comparative overview of these two techniques, supported by experimental data from analogous systems, to inform the selection of the most suitable method for specific research and development applications.
This comparison draws upon data from studies on decyltrimethoxysilane and other long-chain alkylsilanes to provide a representative performance overview, due to the limited availability of direct comparative studies on this compound.
Quantitative Performance Comparison
The selection of a deposition method is often guided by the desired surface characteristics. The following table summarizes key performance metrics for SAMs prepared by vapor and solution deposition, extrapolated from studies on decyltrimethoxysilane and similar long-chain alkylsilanes.
| Performance Metric | Vapor Deposition | Solution Deposition | Key Observations |
| Film Thickness | Typically forms well-controlled monolayers. For decyltrimethoxysilane, a thickness of 3.72 ± 0.18 nm has been reported.[1] | Can be prone to multilayer formation and aggregation if not carefully controlled. Thickness is dependent on concentration, immersion time, and solvent. | Vapor deposition generally offers superior control over achieving a uniform monolayer. |
| Water Contact Angle | Higher contact angles are often achievable, indicating a more densely packed and ordered hydrophobic surface. A water contact angle of 82.6° has been reported for vapor-deposited decyltrimethoxysilane.[1] | Contact angles can vary significantly based on deposition parameters. For alkylsilanes with C8 to C12 chain lengths, contact angles can range from hydrophobic to superhydrophobic (≥ 150°), particularly when surface roughness is introduced.[2][3] | Both methods can produce highly hydrophobic surfaces. Vapor deposition may offer more consistent high contact angles on smooth substrates. |
| Surface Roughness (RMS) | Generally produces very smooth films, with roughness values approaching that of the underlying substrate. | Surface roughness can be higher due to the potential for polymerization and aggregation of the silane in solution prior to surface attachment. | For applications requiring minimal surface topography, vapor deposition is often the preferred method. |
| Uniformity | Tends to produce more uniform and homogenous monolayers over large areas. | Can be susceptible to variations in coating density and the formation of "islands" of aggregated silane, especially if deposition conditions are not optimized. | Vapor deposition is advantageous for applications demanding high levels of surface uniformity. |
| Reproducibility | Generally considered more reproducible due to fewer variables in the deposition process. | Can be sensitive to minor variations in solvent purity, water content, temperature, and immersion time, which can affect reproducibility. | For consistent results across multiple experiments, vapor deposition often holds an edge. |
Experimental Methodologies
The following protocols provide a generalized framework for the deposition of this compound via vapor and solution methods. It is crucial to note that optimal parameters may vary depending on the substrate material and desired surface properties.
Vapor Deposition Protocol
Vapor deposition of alkylsilanes is typically performed in a vacuum chamber, which allows for a high degree of control over the process.
1. Substrate Preparation:
- The substrate is first thoroughly cleaned to remove any organic and inorganic contaminants. This often involves sonication in a series of solvents such as acetone, isopropanol, and deionized water.
- To ensure a high density of hydroxyl (-OH) groups on the surface, which are necessary for the covalent attachment of the silane, the substrate is often treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
- The substrate is then rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).
2. Deposition Process:
- The cleaned substrate is placed in a vacuum chamber.
- A vessel containing a small amount of this compound is connected to the chamber.
- The chamber is evacuated to a base pressure to remove atmospheric water and other contaminants.
- The silane is introduced into the chamber in its vapor phase. This can be achieved by gently heating the silane reservoir or by controlling its vapor pressure through a needle valve.
- The deposition is allowed to proceed for a set duration, which can range from minutes to several hours, depending on the desired surface coverage.
- During deposition, the substrate temperature can be controlled to influence the reaction kinetics and the quality of the resulting monolayer.
3. Post-Deposition Treatment:
- After deposition, the chamber is purged with an inert gas.
- The coated substrate is often annealed (baked) to promote the cross-linking of adjacent silane molecules, which enhances the stability of the monolayer. This is typically done at a temperature between 100-120°C.
- Finally, the substrate is sonicated in a solvent (e.g., toluene or ethanol) to remove any physisorbed (non-covalently bonded) silane molecules.
Solution Deposition Protocol
Solution deposition is a more accessible method that does not require specialized vacuum equipment.
1. Substrate Preparation:
- The substrate cleaning and activation process is identical to that of the vapor deposition method to ensure a clean, hydroxylated surface.
2. Silane Solution Preparation:
- A dilute solution of this compound is prepared in an anhydrous organic solvent. Toluene or hexane are commonly used solvents.
- The concentration of the silane is typically in the range of 1-5% by volume.
- It is critical to minimize the water content in the solvent and the silane solution to prevent premature hydrolysis and polymerization of the silane in the bulk solution, which can lead to the formation of aggregates.
3. Deposition Process:
- The cleaned and activated substrate is immersed in the silane solution.
- The immersion time is a critical parameter and can range from 30 minutes to several hours. Longer immersion times can sometimes lead to the formation of multilayers.
- The deposition is typically carried out at room temperature, although in some cases, gentle heating may be used to accelerate the reaction. The entire process should be conducted in a low-humidity environment, such as a glove box or under a flow of inert gas.
4. Post-Deposition Treatment:
- Following immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove excess, non-adsorbed silane.
- The substrate is then cured by baking in an oven, typically at 100-120°C, to drive the condensation reaction and covalently bond the silane to the surface and to cross-link the monolayer.
- A final sonication step in a fresh portion of the solvent is often performed to ensure the removal of any loosely bound silane aggregates.
Visualizing the Experimental Workflows
To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both vapor and solution deposition of this compound.
Vapor Deposition Workflow
Solution Deposition Workflow
Conclusion
Both vapor and solution deposition methods can be effectively employed to create hydrophobic surfaces using this compound. The choice between the two is contingent on the specific requirements of the application.
-
Vapor deposition is the preferred method when a high degree of control, uniformity, and reproducibility is essential, and when the formation of a true monolayer with minimal surface roughness is the primary objective.
-
Solution deposition offers a simpler, more accessible alternative that can yield highly hydrophobic surfaces. However, careful control of experimental parameters is necessary to minimize aggregation and ensure consistent results.
For applications in drug development and sensitive biological assays where surface homogeneity is critical, the investment in a vapor deposition setup may be justified. For initial screening studies or applications where some degree of surface heterogeneity is acceptable, solution deposition provides a viable and cost-effective approach.
References
A Comparative Guide to the Validation of Decyltris[(propan-2-yl)oxy]silane Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Decyltris[(propan-2-yl)oxy]silane for the formation of self-assembled monolayers (SAMs), a critical surface modification technique in biomedical research and drug development. The performance and validation of these monolayers are benchmarked against other commonly employed alkylsilanes, supported by established experimental data.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. In the context of biomedical applications, alkylsilane-based SAMs on silica or other hydroxylated surfaces are of particular interest. They allow for precise control over surface properties such as wettability, biocompatibility, and protein adsorption, which are crucial for applications ranging from cell patterning to biosensors and drug delivery systems.[1]
This compound belongs to the family of alkylsiloxysilanes used for creating these functional surfaces. The choice of silane, including the alkyl chain length and the headgroup, significantly influences the quality, stability, and properties of the resulting monolayer. This guide focuses on the essential validation techniques required to ensure the formation of a high-quality monolayer of this compound and compares its expected characteristics with those of well-documented alternatives like Octadecyltrichlorosilane (OTS).
Comparative Analysis of Alkylsilane Monolayers
The formation of a dense, uniform, and stable monolayer is paramount for reproducible experimental outcomes. The following table summarizes key performance indicators for alkylsilane monolayers, providing a benchmark for the validation of this compound.
Note: Specific experimental data for this compound is not extensively available in the cited literature. The expected values are based on the characterization of other decylsilanes and alkylsilanes of similar chain length.
Table 1: Comparison of Monolayer Properties for Different Alkylsilanes
| Property | This compound (Expected) | Octadecyltrichlorosilane (OTS) | Dodecyltrichlorosilane (DTS) | Reference |
| Water Contact Angle (θ) | ~100-105° | 103° ± 2° | ~100-110° | [2] |
| Monolayer Thickness (nm) | ~1.3 - 1.7 | 2.7 ± 0.1 nm | ~1.5 - 2.0 | [3] |
| Surface Roughness (RMS, nm) | < 0.5 | ~0.1 - 0.5 | ~0.1 - 0.5 | [3] |
| Primary Bonding | Si-O-Substrate | Si-O-Substrate | Si-O-Substrate | [4] |
Experimental Validation Workflow
The successful formation of a this compound monolayer must be confirmed through a series of characterization techniques. The following diagram illustrates a typical experimental workflow for monolayer formation and validation.
Caption: Experimental workflow for the formation and validation of a this compound self-assembled monolayer.
Key Experimental Protocols
Detailed methodologies for the primary validation techniques are provided below.
Contact Angle Goniometry
Objective: To determine the surface hydrophobicity, which is indicative of a well-packed and ordered monolayer.
Protocol:
-
Place the silanized substrate on the goniometer stage.
-
Dispense a microliter-sized droplet of deionized water onto the surface.[5]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[6]
-
Repeat measurements at multiple locations on the substrate to ensure uniformity. A high contact angle (typically >100° for long-chain alkylsilanes) suggests a hydrophobic surface, characteristic of a well-formed monolayer.[2]
Ellipsometry
Objective: To measure the thickness of the deposited silane layer, confirming monolayer formation as opposed to multilayer aggregates.
Protocol:
-
Characterize the bare substrate (e.g., silicon with a native oxide layer) to establish a baseline model.[7]
-
Mount the silanized substrate on the ellipsometer stage.
-
Direct a polarized light beam at the sample at a known angle of incidence (typically 50-75°).[7]
-
Measure the change in polarization of the reflected light.
-
Model the surface as a layered structure (substrate/oxide/silane) and fit the experimental data to the model to determine the thickness of the silane layer. A thickness consistent with the extended length of the decylsilane molecule indicates a monolayer.[8] For thicknesses in this range, it is common to assume a refractive index of around 1.5 for the SAM.[7]
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and measure the surface roughness of the monolayer.
Protocol:
-
Mount the silanized substrate on the AFM stage.
-
Use a sharp tip (typically silicon or silicon nitride) to scan the surface in tapping mode to minimize sample damage.
-
Acquire topographic images over various scan sizes (e.g., 1x1 µm to 10x10 µm).
-
Analyze the images to assess the uniformity of the monolayer and identify any defects or aggregates.[9]
-
Calculate the root-mean-square (RMS) roughness from the height data. A low RMS roughness (<0.5 nm) is indicative of a smooth, well-formed monolayer.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical bonding states at the surface, confirming the covalent attachment of the silane.
Protocol:
-
Place the silanized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Measure the kinetic energy of the emitted photoelectrons.
-
Generate survey spectra to identify the elements present on the surface (expect to see Si, C, and O).
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states. The presence of Si-O-substrate bonds confirms covalent attachment.[9]
Logical Framework for Monolayer Quality Assessment
Caption: Logical diagram for assessing the quality of a self-assembled monolayer based on experimental evidence.
By systematically applying these validation techniques and comparing the results to established benchmarks, researchers can ensure the formation of a robust and reliable this compound monolayer for their specific applications in drug development and biomedical research.
References
- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Effect of formation temperature and roughness on surface potential of octadecyltrichlorosilane self-assembled monolayer on silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sae.org [sae.org]
- 5. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Biocompatible Coatings: Alternatives to Decyltris[(propan-2-yl)oxy]silane
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surface coating is a critical determinant of biocompatibility for medical devices and drug delivery systems. Decyltris[(propan-2-yl)oxy]silane, an alkylsilane, is often utilized for its hydrophobic properties. However, the demand for enhanced biocompatibility and specific functionalities has led to the development of several alternative silane-based coatings. This guide provides an objective comparison of key alternatives—organofunctional silanes, polyethylene glycol (PEG) silanes, and zwitterionic silanes—against the performance of alkylsilanes like this compound, supported by experimental data.
Performance Comparison of Silane-Based Biocompatible Coatings
The following tables summarize quantitative data from various studies to facilitate a clear comparison of different silane coatings. It is important to note that performance can vary depending on the substrate, specific silane chemistry, and deposition method.
Table 1: Surface Wettability of Different Silane Coatings
| Silane Type | Specific Silane Example | Substrate | Water Contact Angle (°) | Reference |
| Alkylsilane | Trimethoxysilane (TMSi) | TiAl6V4 | 85.3 ± 2.5 | [1] |
| Triethoxy(octyl)silane | Magnesium Alloy | 98.9 - 102.3 | [2] | |
| Organofunctional (Amino) | 3-Aminopropyltriethoxysilane (APTES) | Titanium | Not specified, but generally more hydrophilic than alkylsilanes | [3] |
| PEG-Silane | Methoxy(polyethyleneoxy)propyl]trimethoxysilane | Silica | ~30-50 | [4] |
| Zwitterionic Silane | Phosphorylcholine-silane (PCSi) | TiAl6V4 | 45.2 ± 3.1 | [1] |
| Sulfobetaine-silane (SBSi) | TiAl6V4 | 38.5 ± 2.8 | [1] |
Table 2: Protein Adsorption on Different Silane Coatings
| Silane Type | Specific Silane Example | Protein | Adsorbed Mass (ng/cm²) | Measurement Technique | Reference |
| Alkylsilane | Hydrophobic Self-Assembled Monolayers | Ribonuclease A | Varies with concentration and time | QCM-D | [5] |
| PEG-Silane | PEG-OH | Bovine Serum Albumin (BSA), Fibrinogen (Fg) | Significantly reduced compared to uncoated surfaces | SPR | [6] |
| Zwitterionic Silane | Phosphorylcholine (PMEN) | Bovine Serum Albumin (BSA), Fibrinogen (Fg) | Ultralow fouling, comparable to thick PEG coatings | SPR | [6] |
| Organofunctional (Amino) | APTES | Rabbit gamma globulins (RgG) | Higher and faster adsorption than GOPS | ARXPS, ToF-SIMS | [7] |
| Organofunctional (Epoxy) | GOPS | Rabbit gamma globulins (RgG) | Lower and slower adsorption than APTES | ARXPS, ToF-SIMS | [7] |
Table 3: In Vitro Biocompatibility of Different Silane Coatings
| Silane Type | Specific Silane Example | Cell Line | Key Finding | Assay | Reference |
| Alkylsilane | Triethoxy(octyl)silane | HUVEC, A7R5 | Cell viability > 90% (non-cytotoxic) | MTT Assay | [2] |
| Organofunctional (Amino) | APTES | MC3T3-E1 Osteoblasts | Did not impair bone formation in vivo | Histomorphometry | [3] |
| Zwitterionic Silane | PCSi and SBSi | - | Decreased platelet deposition and activation | Platelet Adhesion Study | [1] |
| PLGA-Silane Composite | Methyltriethoxysilane–tetraethoxysilane with PLGA | MC3T3-E1 Osteoblasts | Improved cytocompatibility compared to uncoated alloy | MTT, Live/Dead Staining | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in the literature.
Protocol 1: Silane Coating of Titanium Alloy Surfaces
This protocol describes a general procedure for modifying a titanium alloy (TiAl6V4) surface with silanes.[1]
-
Substrate Preparation:
-
Cut TiAl6V4 sheets to the desired size (e.g., 1 x 2.5 cm).
-
Polish the surfaces.
-
Clean ultrasonically in ethanol and acetone (3 times for 5 minutes each).
-
Passivate the surface with a 35% nitric acid solution for 1 hour.
-
Rinse with distilled water for 24 hours.
-
-
Silanization:
-
Prepare a solution of the desired silane (e.g., zwitterionic silane) in a suitable solvent.
-
Immerse the prepared titanium substrate in the silane solution and stir for 30 minutes to allow for adsorption.
-
Dry the samples in an oven at 110°C for 1 hour to facilitate covalent bond formation.
-
Rinse the modified samples by stirring in deionized water for 24 hours.
-
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to the coated material or its extract for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Remove the culture medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Correct for background absorbance using wells with medium and MTT but no cells.
-
Protocol 3: Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a sensitive technique for real-time analysis of surface interactions, such as protein adsorption, by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor.[5][7][12]
-
Sensor Preparation:
-
Use a quartz crystal sensor coated with the desired silane layer.
-
Establish a stable baseline in a suitable buffer solution (e.g., PBS).
-
-
Protein Adsorption:
-
Introduce the protein solution into the QCM-D chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.
-
-
Rinsing:
-
After the adsorption has reached equilibrium (or for a desired time), rinse with the buffer solution to remove loosely bound proteins. The remaining frequency shift corresponds to the irreversibly adsorbed protein mass.
-
-
Data Analysis:
-
The adsorbed mass can be calculated from the frequency shift using the Sauerbrey equation for rigid films. For viscoelastic films, a more complex model that takes into account the dissipation changes is required.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships between different coating types and their properties.
Caption: A general experimental workflow for the preparation and evaluation of biocompatible silane coatings.
Caption: Key alternatives to this compound and their primary advantages.
References
- 1. Simple surface modification of a titanium alloy with silanated zwitterionic phosphorylcholine or sulfobetaine modifiers to reduce thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 3. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. biolinscientific.com [biolinscientific.com]
A Comparative Guide to Ellipsometry for Confirming Decyltris[(propan-2-yl)oxy]silane Layer Thickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic ellipsometry with other common techniques for characterizing the thickness of self-assembled monolayers (SAMs), with a focus on alkylsilanes such as Decyltris[(propan-2-yl)oxy]silane. While direct experimental data for this specific compound is limited in published literature, this guide utilizes data from closely related long-chain alkylsilanes, such as decyltriethoxysilane (DTS), which serve as reliable analogs for comparing measurement methodologies.
The formation of a uniform, single-molecule-thick layer of silane on a substrate is a critical step in various applications, from modifying the surface properties of medical devices to creating well-defined surfaces in biosensor technology. Confirming the thickness and integrity of this layer is paramount. This guide focuses on spectroscopic ellipsometry as a primary measurement technique and compares its performance with X-ray Reflectivity (XRR) and Atomic Force Microscopy (AFM).
Comparison of Measurement Techniques
Each method for measuring the thickness of these ultra-thin layers operates on different physical principles, offering distinct advantages and disadvantages.
-
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in the polarization of light upon reflection from a surface.[1] It is highly sensitive to the presence of thin films and can provide thickness measurements with sub-nanometer resolution.[1] However, for very thin films (less than 10 nm), the thickness and refractive index can be correlated, often requiring the refractive index to be assumed based on the material's properties to achieve an accurate thickness measurement.
-
X-ray Reflectivity (XRR) is a non-destructive technique that uses X-rays at grazing incidence to probe the electron density profile of a thin film.[2][3] This allows for the determination of film thickness, density, and surface and interface roughness with high precision (sub-angstrom resolution for thickness).[3] XRR provides a more direct measurement of the physical thickness compared to the model-dependent analysis of ellipsometry.[2]
-
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic map of a surface.[4] For thickness measurements, a "scratch test" is often employed where a portion of the film is carefully removed, and the height difference between the substrate and the film is measured.[4][5] While providing direct height information, this method is localized and can be destructive.[5]
Quantitative Data Comparison
The following table summarizes representative thickness values for long-chain alkylsilane monolayers on silicon substrates as determined by the different techniques. The data for the decylsilane monolayer provides a close approximation for what can be expected with this compound.
| Measurement Technique | Analyte | Substrate | Measured Thickness (nm) | Reference |
| Ellipsometry | Decyltriethoxysilane (DTS) | Si/SiO₂ | 1.02 ± 0.08 | [6] |
| X-ray Reflectivity (XRR) | Undecylenic acid methyl ester | H-Si(111) | 1.22 | [7] |
| Atomic Force Microscopy (AFM) | Octadecyltriethoxysilane (OTS) | Si/SiO₂ | 2.33 ± 0.11 | [6] |
Note on Theoretical Thickness: The theoretical length of a fully extended decyl chain is approximately 1.3-1.5 nm. The measured thickness is often less than the theoretical length due to the tilt angle of the molecules in the self-assembled monolayer.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate measurements of monolayer thickness.
Spectroscopic Ellipsometry Protocol
-
Instrumentation: A variable angle spectroscopic ellipsometer (e.g., J.A. Woollam Co. M-2000) is typically used.
-
Sample Preparation: The silanized silicon wafer is used as is. A reference measurement on a bare silicon wafer from the same batch is recommended to accurately model the native oxide layer.
-
Measurement Parameters:
-
Wavelength Range: 370 - 1000 nm
-
Angles of Incidence: 65°, 70°, and 75°
-
Light Source: Xenon lamp
-
-
Data Analysis:
-
The data from the bare silicon wafer is modeled first to determine the thickness of the native silicon dioxide (SiO₂) layer.
-
For the silanized wafer, a three-layer model is constructed: Si substrate / SiO₂ layer / Silane layer.
-
The thickness of the SiO₂ layer is fixed based on the measurement from the bare wafer.
-
The silane layer is modeled using a Cauchy dispersion relation, with an assumed refractive index of approximately 1.45.
-
The thickness of the silane layer is then determined by fitting the model to the experimental data.
-
X-ray Reflectivity (XRR) Protocol
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a reflectometry stage.
-
Sample Preparation: The silanized silicon wafer is mounted on the stage.
-
Measurement Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.54 Å)
-
Scan Range (2θ): 0° to 4°
-
Incident Beam Optics: Parallel beam optics with a fine slit to control divergence.
-
-
Data Analysis:
-
The reflectivity data is plotted as a function of the scattering vector, Qz.
-
The data is fitted using a model that includes the silicon substrate, the native oxide layer, and the silane monolayer.
-
The fitting algorithm refines the thickness, density (related to the refractive index), and interfacial roughness of each layer to match the experimental data. The thickness of the silane layer is a direct output of this fit.
-
Atomic Force Microscopy (AFM) "Scratch Test" Protocol
-
Instrumentation: A high-resolution Atomic Force Microscope (e.g., Park Systems FX40).
-
Sample Preparation:
-
Measurement Parameters:
-
Imaging Mode: Tapping mode is preferred to minimize damage to the film during imaging.
-
Scan Size: A scan area that encompasses both the intact film and the scratched region (e.g., 10 µm x 10 µm).
-
Scan Rate: A slow scan rate (e.g., 0.5 Hz) is used to ensure high-quality imaging.
-
-
Data Analysis:
-
The AFM image is processed to remove any tilt or bowing.
-
A line profile is drawn across the edge of the scratch, from the intact film to the exposed substrate.
-
The height difference between the film and the substrate in the line profile gives a direct measurement of the film thickness. Multiple profiles should be taken and averaged to get a representative thickness.[8]
-
Visualizations
Workflow for Monolayer Formation and Characterization
The following diagram illustrates the overall workflow from substrate preparation to monolayer characterization.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural investigations of self-assembled monolayers for organic electronics: results from X-ray reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thickness-measurement-of-thin-films-using-atomic-force-microscopy-based-scratching - Ask this paper | Bohrium [bohrium.com]
- 5. quora.com [quora.com]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Decyltris[(propan-2-yl)oxy]silane: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Decyltris[(propan-2-yl)oxy]silane is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
This compound is a chemical compound that requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document outlines the necessary procedures for its safe disposal, drawing from safety data sheets of similar organosilane compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1] It is crucial to avoid all contact with the skin and eyes, and to prevent the inhalation of vapor or mist.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for compounds similar to this compound. This information is critical for safe handling and storage prior to disposal.
| Property | Value | Notes |
| UN Number | NA1993 | For transport as a combustible liquid, n.o.s.[2] |
| Flash Point | Combustible Liquid | Keep away from heat, sparks, and open flames.[2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed chemical destruction facility.[1][2][3] Adherence to local, national, and regional hazardous waste regulations is mandatory.[1][2]
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
- In the event of a spill, immediately evacuate unnecessary personnel and remove all ignition sources.[1][2]
- Use non-sparking tools for cleanup.[1][2]
- Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2]
- Collect the absorbed material into a suitable, closed container for disposal.[2]
3. Temporary Storage:
- Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids.
- The storage area should be away from heat, sparks, and open flames.
- Ensure the container is tightly closed to prevent leakage.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.
- Provide the disposal facility with a complete and accurate characterization of the waste.
- Crucially, do not dispose of this compound down the drain or in general waste. [1][2] This can lead to environmental contamination and potential reactions in the sewer system.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Personal protective equipment for handling Decyltris[(propan-2-yl)oxy]silane
This guide provides crucial safety and logistical information for the handling and disposal of Decyltris[(propan-2-yl)oxy]silane. The following procedures are based on general safety protocols for organosilane compounds and should be adapted to specific laboratory and experimental conditions.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves may offer suitable protection, but breakthrough times can vary. For prolonged contact or handling of large quantities, 4H laminate gloves are recommended as they have shown high resistance to a range of organosilanes.[1] |
| Eyes | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of large volumes or when reacting the compound.[2] |
| Body | Laboratory coat or chemical-resistant apron | A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of inhaling vapors, especially in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes are required to protect against spills. |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires careful planning and execution. The following workflow outlines the key steps to be taken.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
